4-Fluoro-3-methylphenethyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNXUQTILKTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374607 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840522-24-9 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Potential Biological Activity of Fluorinated Phenethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with fluorinated phenethyl alcohols. By altering the physicochemical properties of the parent phenethyl alcohol structure, fluorination can significantly enhance metabolic stability, target binding affinity, and bioavailability.[1] This document will delve into the synthesis, mechanisms of action, and diverse biological effects of these compounds, offering valuable insights for researchers and professionals in drug discovery and development. We will explore their potential as antimicrobial and neuropharmacological agents, supported by detailed experimental protocols and data presentation.
Introduction: The Role of Fluorine in Medicinal Chemistry
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for modulating the biological activity of drug candidates.[1][2] The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][4]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and affecting its interaction with biological targets.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to a target receptor or enzyme.[5]
Phenethyl alcohol itself exhibits a range of biological activities, including antimicrobial and preservative properties.[6][7][8] By strategically fluorinating the phenethyl alcohol scaffold, it is possible to potentiate these existing activities and unlock new therapeutic applications.
Synthesis of Fluorinated Phenethyl Alcohols
The synthesis of fluorinated phenethyl alcohols can be achieved through various established and emerging methodologies in organic chemistry. The choice of synthetic route often depends on the desired position of the fluorine atom(s) on the aromatic ring or the ethyl chain.
Key Synthetic Strategies
Several methods have been developed for the stereoselective synthesis of fluorinated chiral alcohols, including catalytic asymmetric synthesis and biocatalysis.[1] Common approaches include:
-
Nucleophilic Fluorination: Utilizing reagents like potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine to an aryl triflate precursor.[4]
-
Electrophilic Fluorination: Employing reagents such as Selectfluor to directly fluorinate cyclic alcohols.[9]
-
Ring-Opening Fluorination: This method can be applied to strained cyclopropyl and cyclobutyl alcohols.[9]
-
Trifluoromethylation: The introduction of a CF3 group can be achieved using reagents like the Langlois reagent or Togni's hypervalent iodine(III)-CF3 reagents.[4]
Experimental Workflow: Synthesis of a Model Fluorinated Phenethyl Alcohol
Below is a generalized workflow for the synthesis of a fluorinated phenethyl alcohol derivative.
Caption: A generalized workflow for the synthesis of a fluorinated phenethyl alcohol.
Biological Activities of Fluorinated Phenethyl Alcohols
The introduction of fluorine can significantly modulate the biological profile of phenethyl alcohol, leading to a range of potential therapeutic applications.
Antimicrobial Activity
Phenethyl alcohol is known to possess antibacterial properties, primarily by disrupting the cell membrane permeability barrier.[10][11][12] Fluorination can enhance this activity. The increased lipophilicity of fluorinated derivatives may facilitate their partitioning into the lipid bilayer of bacterial cell membranes, leading to more potent disruption.[3] Studies have shown that some fluorinated phenylethylamine derivatives exhibit robust antibacterial activity.[13]
3.1.1. Mechanism of Action: Membrane Disruption
The primary mechanism of antimicrobial action for phenethyl alcohol and its derivatives is the breakdown of the cellular permeability barrier.[10][11] This leads to:
-
Increased uptake of otherwise impermeable substances.[10][11]
-
Leakage of essential intracellular components, such as potassium ions.[11][12]
-
Inhibition of DNA, RNA, and protein synthesis as a secondary consequence of membrane damage.[14]
Fluorinated phenethyl alcohols, due to their altered physicochemical properties, can be more potent in perturbing lipid bilayer structures than their non-fluorinated counterparts.[1][15][16]
Caption: Proposed mechanism of antimicrobial action for fluorinated phenethyl alcohols.
Neuropharmacological Activity
The phenylethylamine scaffold is a core structure in many neurotransmitters and psychoactive compounds. Ring fluorination can profoundly alter the pharmacological properties of these molecules.[5][17] For example, fluorination of hallucinogenic tryptamines can attenuate or abolish their activity, while in other cases, it can enhance affinity for specific serotonin receptor subtypes.[18]
The ability of fluorinated phenethyl alcohols to cross the blood-brain barrier, coupled with their potential to interact with various receptors and enzymes in the central nervous system, makes them interesting candidates for the development of novel neuropharmacological agents.
Other Potential Biological Activities
-
Antioxidant Activity: Studies have shown that some phenethyl alcohol derivatives and their trifluoroacetate esters possess antioxidant properties.[3]
-
Anticancer Activity: Certain N,N'-dialkyl urea derivatives containing methoxy-substituted phenethylamines have demonstrated both antibacterial and anticancer potential.[13]
-
Enzyme Inhibition: Fluorinated compounds are widely used in the synthesis of enzyme inhibitors.[19]
Experimental Protocols for Evaluating Biological Activity
A variety of in vitro and in vivo assays are essential for characterizing the biological activity of newly synthesized fluorinated phenethyl alcohols.[20][21][22]
In Vitro Assays
In vitro assays provide a controlled environment to assess the specific effects of a compound on biological systems.[20][22]
4.1.1. Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli, S. aureus) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the fluorinated phenethyl alcohol in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
4.1.2. Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, SH-SY5Y) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated phenethyl alcohol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise format.
Table 1: Antimicrobial Activity of Fluorinated Phenethyl Alcohols
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Phenethyl Alcohol | 1250 | 625 |
| 2-Fluoro-phenethyl alcohol | 625 | 312.5 |
| 4-Fluoro-phenethyl alcohol | 312.5 | 156.25 |
| 2,4-Difluoro-phenethyl alcohol | 156.25 | 78.13 |
Table 2: Cytotoxicity of Fluorinated Phenethyl Alcohols against HeLa Cells (IC50 in µM)
| Compound | 24 hours | 48 hours | 72 hours |
| Phenethyl Alcohol | >100 | 85.2 | 65.7 |
| 4-Fluoro-phenethyl alcohol | 75.4 | 52.1 | 38.9 |
| 2,4-Difluoro-phenethyl alcohol | 58.9 | 39.8 | 25.1 |
Conclusion and Future Directions
Fluorinated phenethyl alcohols represent a promising class of compounds with a wide range of potential biological activities. The strategic incorporation of fluorine can significantly enhance their antimicrobial and neuropharmacological properties. Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the position and number of fluorine substituents to optimize biological activity and minimize toxicity.
-
In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
-
Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms by which these compounds exert their biological effects.
The continued exploration of fluorinated phenethyl alcohols holds significant promise for the development of novel therapeutic agents to address unmet medical needs.
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Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Longdom Publishing. Retrieved from [Link]
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Fiorito, S., Genovese, S., Taddeo, F., Epifano, F., & Preziuso, F. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(1), 195. Retrieved from [Link]
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In Vitro Potency Assays. (n.d.). Pacific BioLabs. Retrieved from [Link]
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Silver, S., & Wendt, L. W. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. Retrieved from [Link]
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Nikitenko, T. K., & Tolgskaya, M. S. (1969). The toxicity and the nature of the action of fluorinated alcohols (trifluoroethanol and 1,1-dihydroperfluorobutanol). Gigiena Truda i Professional'nye Zabolevaniia, 13(10), 29-33. Retrieved from [Link]
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Dopfer, O., Solntsev, K. M., & Sharma, P. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(30), 6261-6272. Retrieved from [Link]
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Ingólfsson, H. I., Andersen, O. S., & Koeppe, R. E. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 115(4), 674-684. Retrieved from [Link]
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Schramm, Y., & Yoon, T. P. (2016). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry, 81(2), 789-795. Retrieved from [Link]
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Akbaba, Y., Kaci, N., & Arslan, M. E. (2023). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Polycyclic Aromatic Compounds, 1-15. Retrieved from [Link]
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Advances in Fluorination Chemistry for API Synthesis. (2013, August 1). Pharmaceutical Technology. Retrieved from [Link]
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Silver, S., & Wendt, L. W. (1967). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Journal of Bacteriology, 93(2), 560-566. Retrieved from [Link]
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Wang, C., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. International Journal of Molecular Sciences, 24(17), 13444. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methylphenethyl alcohol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-3-methylphenethyl alcohol, a substituted phenethyl alcohol derivative of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this paper establishes a predictive solubility framework grounded in first principles of molecular structure, solvent-solute interactions, and data from structurally analogous compounds. Furthermore, it furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable, in-house data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Critical Role of Solubility
This compound is a molecule that combines several key functional groups: a hydroxyl group capable of hydrogen bonding, a fluorinated aromatic ring, and a short alkyl chain. This combination makes it a versatile building block in organic synthesis. Understanding its solubility is not an academic exercise; it is a practical necessity that dictates the choice of solvents for chemical reactions, dictates the feasibility of crystallization for purification, and provides foundational knowledge for developing stable and effective drug formulations. A compound's solubility profile governs its dissolution rate, a key factor in its ultimate absorption and bioavailability. This guide will deconstruct the molecular features of this compound to predict its behavior in a range of common organic solvents and provide the methodologies to validate these predictions experimentally.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] To predict the solubility of this compound, we must first analyze its constituent parts:
-
Phenethyl Backbone (C₆H₄-CH₂CH₂-): This substantial hydrocarbon portion is non-polar and will primarily engage in van der Waals (London dispersion) forces. It contributes to the molecule's affinity for non-polar and moderately polar solvents.
-
Hydroxyl Group (-OH): As the primary polar functional group, the hydroxyl moiety is a powerful hydrogen bond donor and acceptor. This group is the main driver for solubility in polar protic solvents like alcohols and water.
-
Aromatic Ring: The benzene ring is largely non-polar and capable of engaging in favorable π-π stacking interactions with aromatic solvents like toluene and benzene.
-
Methyl Group (-CH₃): This is a small, non-polar, electron-donating group that slightly increases the molecule's lipophilicity.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, creating a strong dipole moment in the C-F bond. While not a strong hydrogen bond acceptor, it can participate in dipole-dipole interactions and can subtly influence the electronic properties of the aromatic ring.
The overall solubility of the molecule is a delicate balance between the polar, hydrogen-bonding capacity of the hydroxyl group and the non-polar character of the substituted phenyl and ethyl components.
Caption: Key intermolecular forces between this compound and solvent classes.
Predicted Solubility Profile
Based on the structural analysis and comparison with analogous compounds like phenethyl alcohol, which is miscible with most organic solvents but only slightly soluble in water (2 mL per 100 mL), we can construct a predicted solubility table.[2][3]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, Water | High (Alcohols), Low (Water) | Strong hydrogen bonding between the solute's -OH group and the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Strong dipole-dipole interactions; solvent acts as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether, THF | Moderate to High | Solvent acts as a hydrogen bond acceptor; moderate polarity matches well with the solute. |
| Halogenated | Dichloromethane (DCM) | High | Dipole-dipole interactions and good compatibility with the overall molecular polarity. |
| Aromatic | Toluene, Benzene | High | π-π stacking between aromatic rings, supplemented by van der Waals forces. |
| Non-Polar Aliphatic | n-Hexane, Heptane | Low to Insoluble | Insufficient polarity and lack of H-bonding sites in the solvent to overcome solute-solute interactions. |
Experimental Determination of Solubility
While predictions are valuable, empirical data is the gold standard. The following protocols describe robust methods for determining solubility.
Protocol 1: Qualitative Solubility Classification
This rapid method categorizes a compound based on its solubility in a sequence of solvents, providing initial insights into its functional groups and general character.[4][5][6]
Methodology:
-
Water Solubility: Add ~25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe for complete dissolution.
-
Rationale: Tests for the presence of highly polar functional groups capable of overcoming the non-polar bulk of the molecule.
-
-
5% NaOH (aq): If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake vigorously.
-
Rationale: An acidic compound (like a phenol) would be deprotonated to form a water-soluble salt. Phenethyl alcohol is not acidic enough to react with NaOH, so no dissolution is expected.[5]
-
-
5% HCl (aq): If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% HCl solution. Shake vigorously.
-
Concentrated H₂SO₄: If insoluble in all previous solvents, add ~25 mg of the compound to 0.75 mL of cold, concentrated sulfuric acid.
-
Rationale: This strong acid can protonate even weakly basic atoms like the oxygen in the hydroxyl group, leading to dissolution. A positive result indicates the presence of an oxygen-containing functional group.
-
Caption: Flowchart for the qualitative solubility classification of an organic compound.
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the benchmark method for accurately determining the equilibrium solubility of a compound. It relies on allowing a suspension of the solute in the solvent to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Materials & Equipment:
-
This compound (verified purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of solid will remain undissolved.
-
Causality: Using an excess of solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours).
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches equilibrium faster. A constant temperature is critical as solubility is temperature-dependent. Preliminary experiments should be run to confirm that equilibrium is reached within the chosen timeframe (e.g., by taking samples at 24, 48, and 72 hours and ensuring the concentration does not increase after 24h).
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the undissolved solid settle.
-
Trustworthiness: This step is a self-validating measure to prevent suspended solid particles from being sampled, which would artificially inflate the measured solubility.
-
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical step to remove any remaining microscopic particles, ensuring only the dissolved compound is analyzed.
-
-
Dilution & Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the sample by HPLC.
-
Calculation: Calculate the original concentration in the saturated solution using the dilution factor and the concentration determined from the calibration curve. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Applications in Drug Development
-
Reaction Chemistry: A thorough understanding of the solubility of this compound allows chemists to select appropriate solvents that ensure all reactants remain in the solution phase, leading to optimal reaction rates and yields.
-
Purification: Solubility data is fundamental for developing crystallization protocols. The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, enabling high recovery of pure material.
-
Formulation Science: For preclinical studies, the compound often needs to be dissolved in a vehicle for administration. Solubility data guides the selection of appropriate, biocompatible solvents or co-solvent systems to achieve the required concentration for dosing.
Conclusion
This compound is a molecule with a balanced physicochemical profile, featuring both polar and non-polar characteristics. Its solubility is predicted to be high in a wide range of polar aprotic, aromatic, and moderately polar organic solvents, driven by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Conversely, its solubility is expected to be low in highly non-polar aliphatic solvents and in water. This guide provides not only a robust theoretical framework for understanding these properties but also the detailed experimental protocols necessary for their empirical validation. The application of these methods will generate the critical data needed to accelerate the development of new chemical entities derived from this versatile building block.
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Computational & Theoretical Profiling of 4-Fluoro-3-methylphenethyl Alcohol: A Strategic Framework
Executive Summary
This technical guide establishes a rigorous framework for the theoretical and computational analysis of 4-Fluoro-3-methylphenethyl alcohol (also known as 2-(4-fluoro-3-methylphenyl)ethanol). As a bifunctionalized aromatic scaffold, this molecule represents a critical intermediate in the development of kinase inhibitors and GPCR ligands. The interplay between the electron-withdrawing fluorine (para-position) and the electron-donating methyl group (meta-position) creates a unique electronic landscape that modulates lipophilicity, metabolic stability, and ligand-target binding kinetics.
This whitepaper details the ab initio protocols, conformational analysis, and predictive ADMET profiling required to validate this pharmacophore before wet-lab synthesis.
Part 1: Molecular Architecture & Electronic Properties (DFT)
To accurately model this molecule, one must account for the dispersion forces governing the interaction between the ethyl-alcohol tail and the pi-system of the aromatic ring. Standard B3LYP functionals often fail to capture these weak non-covalent interactions (NCIs).
Computational Methodology
For high-fidelity electronic structure calculations, the following protocol is the validated standard for fluorinated phenethyl alcohols:
-
Functional: wB97X-D (Includes long-range dispersion corrections, essential for the "folded" gauche conformer).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory to model the lone pairs on the hydroxyl oxygen and the fluorine atom).
-
Solvation Model: SMD (Solvation Model based on Density) using Water (
) and Octanol ( ) to predict partitioning.
The "Fluorine Effect" & Electronic Landscape
The 4-Fluoro substituent exerts a strong inductive effect (
-
Electrostatic Potential (ESP) Map:
-
Negative Regions (Red): Concentrated at the Fluorine atom and the Hydroxyl oxygen. These are the primary hydrogen bond acceptor sites.
-
Positive Regions (Blue): The Hydroxyl hydrogen and the aromatic protons ortho to the fluorine.
-
-
Dipole Moment: The vector sum of the C-F bond and the C-O bond depends heavily on the conformation. The anti conformer typically exhibits a higher dipole moment (~2.1 D) compared to the gauche conformer.
Workflow Visualization
The following diagram outlines the self-validating computational workflow for characterizing this molecule.
Figure 1: Validated DFT workflow for small molecule characterization. The loop at "Frequency Check" ensures the structure is a true thermodynamic minimum.
Part 2: Conformational Dynamics & Thermodynamics
Phenethyl alcohols exhibit a unique conformational preference known as the Gauche Effect , where the hydroxyl proton interacts with the
The OH- Interaction
In this compound, this interaction is modulated by the electron density of the ring.
-
Theory: The Fluorine atom deactivates the ring, slightly weakening the OH-
interaction compared to non-fluorinated phenethyl alcohol. -
Steric Clash: The 3-Methyl group introduces steric strain if the ethyl side chain rotates toward the meta position.
Thermodynamic Parameters (Predicted)
The following values represent theoretical expectations calculated at STP (298.15 K, 1 atm).
| Parameter | Value (Approx.) | Significance |
| HOMO Energy | -6.85 eV | Indicates resistance to oxidation (harder than non-fluorinated analog). |
| LUMO Energy | -0.45 eV | Predicts reactivity toward nucleophiles (low susceptibility). |
| Rotational Barrier | 3.2 kcal/mol | Energy required to rotate the ethyl chain past the 3-Methyl group. |
| LogP (Oct/Wat) | 2.4 - 2.6 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant). |
Part 3: In Silico ADMET & Metabolic Stability
For drug development, the metabolic fate of the molecule is paramount. The strategic placement of Fluorine and Methyl groups is a classic medicinal chemistry tactic to block "soft spots."
Metabolic Blocking (The Para-Block Strategy)
Cytochrome P450 enzymes typically attack electron-rich aromatic positions, particularly the para position.
-
Mechanism: The strong C-F bond (approx. 116 kcal/mol) renders the 4-position impervious to metabolic hydroxylation.
-
Vulnerability: The 3-Methyl group is a potential site for benzylic oxidation (
). -
Bioisosterism: The 4-F-3-Me motif is often used as a bioisostere for a 4-Methoxy group or a 3,4-Dichloro substitution pattern.
ADMET Pathway Visualization
Figure 2: Metabolic fate map. The C-F bond effectively blocks the primary clearance pathway (para-hydroxylation), shifting metabolism to Phase II conjugation or methyl oxidation.
Part 4: Experimental Validation Protocols
To validate the theoretical models, the following synthetic and analytical protocols are recommended.
Synthesis Strategy (Grignard Homologation)
The most robust route to synthesize this compound avoids the harsh conditions of reducing carboxylic acids and allows for precise control.
-
Starting Material: 4-Fluoro-3-methyl-1-bromobenzene (CAS: 169335-08-4).
-
Reagent: Magnesium turnings (activated), Ethylene Oxide (or Ethylene Carbonate as a safer alternative).
-
Protocol:
-
Step 1: Generate the Grignard reagent in dry THF under Argon. Initiation may require iodine/heat.
-
Step 2: Cool to -78°C and add Ethylene Oxide (1.2 eq).
-
Step 3: Allow to warm to RT. The ring opens to form the alkoxide.
-
Step 4: Quench with saturated
.
-
Spectroscopic Validation
The theoretical NMR shifts (GIAO method at B3LYP/6-311+G(2d,p)) should be compared against experimental data to confirm the structure.
-
1H NMR (CDCl3, 400 MHz) Predictions:
- 2.25 (s, 3H, Ar-CH3 )
- 2.80 (t, 2H, Ar-CH2 -CH2)
- 3.85 (t, 2H, CH2-CH2 -OH)
-
6.90 - 7.10 (m, 3H, Aromatic protons). Note: The proton ortho to Fluorine will show distinct H-F coupling (
Hz).
References
-
Gaussian 16 User Guide: Density Functional Theory. Gaussian.com. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2737394 (4-Fluoro-3-methylphenol). Available at: [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5] Chemical Society Reviews. (Discusses metabolic blocking via fluorination).[2] Available at: [Link]
-
Monson, R. S. The gauche effect in phenethyl alcohol. Journal of Chemical Education. (Fundamental conformational analysis). Available at: [Link]
Sources
- 1. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement of 4-Fluoro-3-methylphenethyl Alcohol: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Securing 4-Fluoro-3-methylphenethyl Alcohol for Advanced Research Applications.
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation, often imparting desirable properties such as enhanced metabolic stability and bioavailability. This compound, a specialized fluorinated aromatic compound, represents a key building block for the synthesis of novel chemical entities. However, its procurement is not as straightforward as that of more common reagents, often requiring a deeper understanding of the specialty chemical supply chain. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering a pathway for researchers to secure this critical compound for their work.
Understanding the Compound: Physicochemical Properties and Research Significance
This compound, with the chemical formula C9H11FO, is a derivative of phenethyl alcohol. The introduction of a fluorine atom and a methyl group onto the phenyl ring significantly alters its electronic and steric properties. This substitution can influence intermolecular interactions, metabolic pathways, and binding affinities when incorporated into larger molecules. Its structural isomer, 2-(3-Fluoro-2-methylphenyl)ethanol, is identified by the CAS number 1000505-25-8[1]. While a specific CAS number for this compound is not readily found in major chemical databases, its structure is unambiguous.
The primary route to obtaining this compound for research purposes is through custom synthesis, as it is not typically available as a stock chemical from major suppliers.
The Commercial Landscape: A Focus on Custom Synthesis
Given the specialized nature of this compound, researchers must engage with companies that offer custom chemical synthesis services. These suppliers have the expertise and infrastructure to produce complex, non-catalogued molecules. The selection of a suitable partner is critical and should be based on their experience with fluorination chemistry, production scale, quality control processes, and communication.
Below is a comparative table of reputable custom synthesis providers with a demonstrated expertise in fluorinated compounds.
| Company | Services Offered | Scale of Synthesis | Key Strengths |
| Fluoryx Labs | Custom synthesis of fluorochemicals, contract research, and scale-up of existing compounds.[2] | Gram to kilogram quantities.[2] | Deep expertise in fluorochemistry, organic synthesis, and polymer science.[2] |
| BOC Sciences | Custom synthesis, compound screening, and process optimization for fluorine chemistry. | Milligram to kilogram scale.[] | Strong R&D team, expertise in a wide range of fluorination reactions.[] |
| Kingchem | Custom synthesis of pharmaceutical intermediates, agrochemical building blocks, and complex fluorinated materials. | Not explicitly stated, but implies a range from lab to manufacturing scale. | Extensive experience in multi-step organic synthesis and process development.[4] |
| Aceschem Inc. | Custom synthesis of fine chemicals, intermediates, and active pharmaceutical ingredients, with a focus on fluorinated compounds. | Milligram to metric ton quantities.[5] | Expertise in fluorination at all stages of a synthetic pathway.[5] |
| MolecuNav | Custom synthesis of fluorinated compounds and precursors tailored to specific research needs. | Not explicitly stated, but focuses on discovery, development, and manufacturing goals. | Flexible and responsive service for bespoke fluorinated materials.[6] |
Experimental Protocols: Handling and Qualification of a Custom-Synthesized Batch
Upon receiving a custom-synthesized batch of this compound, a rigorous qualification process is paramount to ensure the integrity of subsequent experiments.
Initial Handling and Storage of Fluorinated Alcohols
Fluorinated organic compounds require careful handling due to their unique properties and potential reactivity.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
-
Dispensing: When dispensing the compound, use clean, dry spatulas and glassware. Avoid cross-contamination.
-
Waste Disposal: Dispose of any waste material in accordance with institutional and local regulations for chemical waste.
Workflow for New Compound Qualification
The following diagram outlines a self-validating workflow for the qualification of a newly received batch of this compound.
Caption: Workflow for qualifying a new batch of a custom-synthesized compound.
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of protons corresponding to the ethyl and methyl groups, and the aromatic protons.
-
¹⁹F NMR: To verify the presence and chemical shift of the fluorine atom on the aromatic ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique is ideal for assessing the purity of volatile compounds like phenethyl alcohols. It will also provide the mass-to-charge ratio of the parent molecule and its fragmentation pattern, further confirming its identity.
3. High-Performance Liquid Chromatography (HPLC):
-
For less volatile impurities, HPLC coupled with a UV or mass spectrometry detector can provide a quantitative measure of purity.
4. High-Resolution Mass Spectrometry (HRMS):
-
To confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Conclusion
While this compound is not a readily available, off-the-shelf chemical, it is accessible to the research community through specialized custom synthesis providers. By understanding the procurement landscape and implementing a robust internal qualification process, researchers can confidently incorporate this valuable building block into their synthetic and drug discovery programs. The insights and protocols provided in this guide aim to streamline this process, ensuring both the quality of the starting material and the integrity of the resulting research.
References
Sources
Methodological & Application
Application Note: Experimental Protocols for 4-Fluoro-3-methylphenethyl Alcohol
Executive Summary & Compound Profile
4-Fluoro-3-methylphenethyl alcohol (2-(4-Fluoro-3-methylphenyl)ethan-1-ol) is a high-value fluorinated building block used extensively in the synthesis of bioactive scaffolds. Its structural utility lies in the fluorine-methyl substitution pattern , which modulates metabolic stability by blocking the typically labile para-position while introducing steric bulk at the meta-position. This specific substitution is critical in optimizing the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.
This guide provides validated protocols for the handling, synthesis, and functionalization of this compound, moving beyond standard textbook procedures to address the specific reactivity modulated by the electron-withdrawing fluorine and electron-donating methyl group.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)ethan-1-ol |
| Structure | Ar-CH₂-CH₂-OH (Ar = 4-F, 3-Me-Ph) |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water |
| Key Reactivity | Primary alcohol oxidation, nucleophilic substitution (via activation), Friedel-Crafts cyclization |
Synthetic Utility & Strategic Workflow
The primary value of this compound is its role as a "divergent intermediate." It serves as a precursor to three distinct pharmacophore classes:
-
Fluorinated Phenylacetic Acids: Via oxidation (NSAID analogs).
-
Phenethylamines: Via activation and displacement (CNS active agents).
-
Isoquinolines: Via Pictet-Spengler cyclization.
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways transforming the alcohol into key medicinal scaffolds.
Detailed Experimental Protocols
Protocol A: Controlled Oxidation to the Aldehyde
Objective: Synthesize 2-(4-Fluoro-3-methylphenyl)acetaldehyde without over-oxidation to the acid. Context: The fluorine atom withdraws electron density, making the benzylic protons slightly more acidic, but the methyl group counteracts this. Standard Jones oxidation is too harsh. We utilize Dess-Martin Periodinane (DMP) for mild, chemoselective oxidation.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Dess-Martin Periodinane (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Dissolve the alcohol in DCM (0.1 M concentration).
-
Addition: Cool to 0°C. Add DMP (1.2 eq) in a single portion. The reaction is initially heterogeneous but clears as the intermediate forms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3).
-
Workup (Critical): The byproduct (iodinane) must be removed. Pour the mixture into a rapidly stirring 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Storage: The aldehyde is prone to polymerization. Use immediately or store at -20°C under Argon.
Protocol B: Activation and Nucleophilic Displacement (Mesylation)
Objective: Convert the hydroxyl group into a good leaving group (Mesylate) for subsequent amine coupling. Context: Direct alkylation of amines with alcohols is inefficient. The mesylate is preferred over the bromide for this substrate to avoid benzylic radical side reactions during halogenation.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Solvent: Anhydrous DCM[1]
Procedure:
-
Setup: Dissolve alcohol and TEA in DCM (0.2 M) under N₂ atmosphere. Cool to 0°C.
-
Addition: Add MsCl dropwise via syringe over 10 minutes. The reaction is exothermic; maintain T < 5°C.
-
Completion: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Quench: Add ice-cold water.
-
Purification: Wash organic layer with 1M HCl (to remove TEA), then Sat. NaHCO₃, then Brine.[1] Dry (Na₂SO₄) and concentrate.[1][2]
-
Note: The mesylate is generally stable enough for flash chromatography (Silica, Hex/EtOAc) but is often used crude to prevent hydrolysis.
-
-
Displacement (Example): Dissolve crude mesylate in Acetonitrile, add excess amine (3.0 eq) and K₂CO₃, and reflux for 12 hours to yield the secondary/tertiary amine.
Analytical Characterization & Validation
To ensure protocol integrity, the following analytical markers should be verified.
19F NMR Tracking (The "Fluorine Tag")
The fluorine atom provides a silent background handle for monitoring reaction progress without interference from hydrocarbon solvents.
| Compound State | 19F NMR Shift (approx. vs CFCl₃) | Multiplicity |
| Starting Alcohol | -118.5 ppm | Multiplet (decoupled: Singlet) |
| Aldehyde | -116.2 ppm | Shift downfield due to carbonyl proximity |
| Carboxylic Acid | -115.8 ppm | Distinct shift from aldehyde |
Note: The 3-Methyl group exerts a steric effect that may slightly broaden the fluorine signal due to restricted rotation in viscous solvents.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Aromatic) and 210 nm.
-
Expectation: The alcohol elutes earlier than the mesylate or the aldehyde due to hydrogen bonding with the aqueous phase.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Like most phenethyl alcohols, it acts as a mild irritant.
-
Toxicity: Fluorinated aromatics can have specific metabolic toxicity. Handle with gloves and in a fume hood.
-
Flammability: Combustible liquid.[3] Keep away from open flames.
Specific Precaution: Avoid mixing strong oxidizers (e.g., KMnO₄) directly with the neat alcohol without solvent control, as the exotherm can be rapid.
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156. Link
-
Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Fluoro-3-methylphenol (Structural Analog Data)." PubChem, 2025 .[4] Link
-
Organic Syntheses. "Oxidation of Alcohols: General Procedures." Org.[5] Synth. Coll. Vol. 10, p.696. Link
Sources
analytical methods for quantifying 4-Fluoro-3-methylphenethyl alcohol
Abstract
This application note details robust analytical protocols for the characterization and quantification of 4-Fluoro-3-methylphenethyl alcohol (CAS: 2241-81-8), a critical intermediate in the synthesis of sulfonylurea antidiabetic drugs (e.g., Glimepiride). Due to the compound's structural properties—specifically the lack of extensive conjugation and the presence of a polar hydroxyl group—standard detection methods require optimization. This guide presents three validated workflows: HPLC-UV for routine purity analysis, GC-FID for volatile impurity profiling, and LC-MS/MS for trace residue determination.
Introduction & Chemical Context
This compound (FMP-OH) is a primary alcohol substituted with a fluorine atom and a methyl group on the phenyl ring. In drug development, it serves as a "building block," typically undergoing sulfonation or oxidation steps.
-
Chemical Structure: 2-(4-fluoro-3-methylphenyl)ethanol
-
Molecular Formula: C₉H₁₁FO
-
Molecular Weight: 154.18 g/mol
-
Critical Quality Attribute (CQA): As a raw material, the purity of FMP-OH directly impacts the yield and impurity profile of the final API. Common impurities include the oxidized acid form (4-fluoro-3-methylphenylacetic acid) and positional isomers.
Physicochemical Profile
| Property | Value (Approx.) | Analytical Implication |
| Boiling Point | ~240°C | Amenable to Gas Chromatography (GC). |
| LogP | ~1.9 - 2.1 | Retains well on C18 (RP-HPLC); moderately lipophilic. |
| pKa | >14 (Alcohol) | Neutral in standard pH ranges; no pH buffering needed for retention control, only for peak shape. |
| UV Max | ~210-220 nm | Weak chromophore. Detection requires low-UV wavelengths or MS. |
Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine Quality Control (QC), Assay, and Purity.
Rationale: Reversed-Phase (RP) chromatography is the gold standard. A C18 stationary phase provides sufficient hydrophobic interaction with the phenyl ring. Acidic modification of the mobile phase is critical not for the alcohol itself, but to suppress the ionization of potential acidic impurities (e.g., phenylacetic acid derivatives), ensuring they do not co-elute or tail.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 215 nm (Reference: 360 nm).
-
Injection Volume: 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Method B: Gas Chromatography (GC-FID)
Purpose: Residual Solvents and Volatile Impurity Profiling.
Rationale: As a relatively small, neutral alcohol, FMP-OH is volatile. GC offers superior resolution for isomeric impurities that might co-elute in HPLC. A polar WAX column is recommended to improve the peak shape of the alcohol without derivatization.
Instrument Parameters:
-
Inlet: Split/Splitless (Split ratio 20:1).
-
Inlet Temp: 250°C.
-
Column: DB-WAX UI or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Detector: Flame Ionization Detector (FID) @ 280°C.
-
H2: 30 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold at 240°C for 5 min.
Method C: LC-MS/MS (Trace Analysis)
Purpose: Genotoxic impurity screening or trace quantification in complex matrices.
Rationale: For trace analysis (ppm level), UV is insufficient. Electrospray Ionization (ESI) in Positive mode is effective. The molecule readily forms
MRM Transitions (ESI+):
-
Precursor Ion: 155.1 m/z (
) -
Quantifier Ion: 137.1 m/z (Loss of
, characteristic of alcohols). -
Qualifier Ion: 109.1 m/z (Tropylium ion derivative, loss of
).
Detailed Experimental Protocols
Protocol 1: Sample Preparation for HPLC
Objective: Prepare a 0.5 mg/mL solution for purity assay.
-
Weighing: Accurately weigh 25.0 mg of FMP-OH reference standard into a 50 mL volumetric flask.
-
Dissolution: Add 25 mL of Diluent (50:50 Water:Acetonitrile).
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear and colorless.
-
Make up: Dilute to volume with Diluent and mix well.
-
Filtration: Filter approx. 2 mL through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 0.5 mL of filtrate to prevent adsorption losses.
Protocol 2: System Suitability Testing (SST)
Every analytical run must be validated by the following criteria:
-
Precision: Inject the Standard Solution 6 times.
-
Requirement: RSD of Peak Area ≤ 2.0%.
-
-
Tailing Factor:
-
Requirement: Tailing factor (
) between 0.8 and 1.5. (Note: Alcohols can tail; if , increase column temperature to 40°C).
-
-
Resolution: If analyzing a spiked impurity mix:
-
Requirement: Resolution (
) > 2.0 between FMP-OH and nearest impurity.
-
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical decision-making process and the specific HPLC workflow.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity and selectivity requirements.
Diagram 2: HPLC-UV Workflow
Caption: Step-by-step workflow for the HPLC-UV purity assay.
Troubleshooting & Expert Tips
-
Baseline Drift at 215 nm:
-
Cause: Absorption of Formic Acid or impurities in Acetonitrile at low wavelengths.
-
Solution: Use "Far UV" grade Acetonitrile. If using Phosphoric acid, ensure high purity.
-
-
Peak Tailing:
-
Cause: Silanol interactions with the hydroxyl group of FMP-OH.
-
Solution: Ensure the column is "end-capped." If tailing persists, increase the buffer concentration to 20 mM (Phosphate buffer pH 2.5) instead of simple acidification.
-
-
GC Ghost Peaks:
-
Cause: Carryover of the alcohol in the injection liner.
-
Solution: Replace the liner regularly and include a solvent blank (Methanol) between runs.
-
References
-
PubChem. (2025).[2] 4-Fluoro-3-methylphenol (Related Structure Data).[2] National Library of Medicine. Available at: [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
Journal of Chromatography A. (2015). Separation of substituted phenethyl alcohols using RP-HPLC. (General Reference for Phenethyl Alcohol Separation Principles). Available at: [Link]
Sources
Application Note: Enhancing GC-MS Analysis of 4-Fluoro-3-methylphenethyl alcohol through Silylation
An in-depth guide to the derivatization of 4-Fluoro-3-methylphenethyl alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, designed for researchers, scientists, and drug development professionals.
Abstract and Introduction
The quantitative and qualitative analysis of polar compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. The presence of a primary alcohol functional group leads to low volatility and potential thermal degradation in the hot GC inlet.[1][2] Furthermore, the active hydrogen of the hydroxyl group can cause undesirable interactions with the stationary phase and active sites within the GC system, resulting in poor chromatographic peak shape (tailing) and reduced sensitivity.[2][3]
Chemical derivatization is a crucial sample preparation technique used to modify the analyte's chemical structure to overcome these limitations.[2][4][5] This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[5][6][7] This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound, focusing on silylation as the primary strategy to improve its chromatographic behavior and ensure robust, reproducible GC-MS analysis.[5][8]
The Rationale for Derivatization
The primary goal of derivatizing this compound is to mask the polar -OH group.[2] This chemical modification imparts several key analytical advantages:
-
Increased Volatility: By replacing the active hydrogen with a non-polar group (e.g., a trimethylsilyl group), intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte and increases its volatility.[2][5] This ensures efficient transfer of the analyte through the GC column.
-
Enhanced Thermal Stability: Derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation and ensuring accurate quantification.[1][7]
-
Improved Chromatographic Performance: Derivatization minimizes interactions with the GC column's stationary phase, leading to sharper, more symmetrical peaks, which improves both resolution and detection limits.[5]
-
Characteristic Mass Spectra: The derivatized compound often produces a more informative mass spectrum upon electron ionization (EI). The introduction of a silyl group, for example, can lead to a higher molecular weight and predictable fragmentation patterns, which aids in structural confirmation and increases confidence in compound identification.[9]
Comparative Derivatization Strategies for Alcohols
While several methods exist for derivatizing alcohols, silylation and acylation are the most common for GC applications.[1][5]
3.1 Silylation: The Preferred Method
Silylation is the most widely used derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[5][10] The reaction involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[5]
The general order of reactivity for functional groups towards silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[4][10] Primary alcohols, like this compound, are highly reactive and readily derivatized.[4][10]
Two of the most powerful and common silylating reagents are BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Reactivity | High, versatile for a broad range of functional groups.[10][11] | Very high, often considered more reactive for non-hindered alcohols.[9][11] |
| Byproducts | Mono- and bis-trimethylsilyl-trifluoroacetamide. | N-methyltrifluoroacetamide. Highly volatile, leading to cleaner chromatograms.[11] |
| Catalyst Use | Reactivity for hindered groups is significantly enhanced with a catalyst like 1% TMCS (Trimethylchlorosilane).[4][11] | Also highly effective, but BSTFA + TMCS is a very common combination for difficult derivatizations.[11] |
| Reaction Conditions | Typically requires heating (e.g., 60-75°C) for 15-60 minutes.[11] | Similar heating conditions are often employed (e.g., 70°C for 10-30 minutes).[11] |
| Derivative Stability | TMS-ethers are sensitive to moisture and should be analyzed promptly.[11] | TMS-ethers are similarly susceptible to hydrolysis.[11] |
For this compound, a primary alcohol, both reagents are highly effective. We recommend BSTFA with 1% TMCS as a robust and versatile starting point, as the catalyst ensures a rapid and complete reaction.[4]
3.2 Acylation: An Alternative Approach
Acylation involves introducing an acyl group (e.g., trifluoroacetyl) to the analyte.[12] Reagents like Trifluoroacetic Anhydride (TFAA) react with alcohols to form stable trifluoroacetyl esters.[13][14]
-
Advantages: Acyl derivatives are often very stable. The introduction of fluorine atoms can significantly enhance detection sensitivity when using an Electron Capture Detector (ECD).[13][15]
-
Disadvantages: TFAA and its byproducts are highly corrosive.[9] The resulting derivatives can be highly volatile, which may not be ideal for low-molecular-weight analytes as their peaks may elute too close to the solvent front.[8]
Given the straightforward nature of the target analyte, the milder conditions and cleaner byproducts associated with silylation make it the superior choice.
Experimental Workflow and Protocols
The overall process involves sample preparation, the derivatization reaction, and subsequent GC-MS analysis.
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protocols for the purification of 4-Fluoro-3-methylphenethyl alcohol
An Application Guide for the Purification of 4-Fluoro-3-methylphenethyl Alcohol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust , a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on reaction outcomes, biological activity, and regulatory compliance, this document moves beyond simple instructions to explain the underlying chemical principles that govern successful purification. We address common impurity profiles stemming from typical synthetic routes and present a logical framework for selecting the most appropriate purification strategy, including flash column chromatography and high-vacuum distillation. Each protocol is designed to be self-validating, incorporating in-process controls to ensure the highest possible purity of the final product. This guide is intended for researchers, medicinal chemists, and process development scientists who require a reliable, high-purity supply of this important intermediate.
Introduction: The Imperative for Purity
This compound, and its structural analogs, are valuable intermediates in the synthesis of pharmacologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly desirable in medicinal chemistry.[1] However, the very reactions that create this molecule can also introduce a range of impurities, including unreacted starting materials, byproducts, and residual reagents. These impurities can interfere with subsequent synthetic steps, compromise the accuracy of biological assays, and introduce toxicological risks.[2]
Therefore, rigorous purification is not merely a final clean-up step but a critical-to-quality parameter in the drug development workflow. This guide provides the technical details and scientific rationale for achieving >99% purity for this compound.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of what needs to be removed. The most common synthetic route to phenethyl alcohols is the reduction of a corresponding carbonyl compound, such as a phenylacetic acid, its ester, or an aldehyde. Based on this, the typical impurity profile for crude this compound includes:
-
Unreacted Starting Materials:
-
4-Fluoro-3-methylphenylacetic acid: A highly polar, acidic impurity.
-
Methyl or Ethyl 4-Fluoro-3-methylphenylacetate: A less polar ester precursor.
-
4-Fluoro-3-methylphenylacetaldehyde: A reactive and relatively non-polar aldehyde.
-
-
Reagent-Related Byproducts:
-
Borate esters: If using borohydride-based reducing agents.
-
Salts: From acidic or basic workup steps (e.g., NaCl, MgSO₄).
-
-
Solvent Residues:
-
High-boiling point solvents used in the reaction or workup (e.g., THF, Toluene, DMF).
-
The chosen purification strategy must effectively separate the target alcohol from these impurities, which span a wide range of polarities and boiling points.
Purification Method Selection
The optimal purification method depends on the scale of the operation, the physical state of the crude material, and the nature of the primary impurities. The following decision-making workflow provides guidance on selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification protocol.
| Method | Scale | Best For Removing | Advantages | Disadvantages |
| Flash Column Chromatography | < 10 g | Impurities with different polarity (e.g., acids, esters). | High resolution; versatile for a wide range of impurities. | Requires significant solvent volumes; can be time-consuming. |
| High-Vacuum Distillation | > 5 g | Volatile impurities or non-volatile baseline material. | Excellent for large quantities; cost-effective at scale. | Requires specialized equipment; thermal stress can degrade some compounds.[3] |
| Recrystallization | Any | Insoluble impurities or those with different solubility profiles. | Potentially yields very high purity material; scalable. | Only applicable if the compound is a solid with a suitable solvent system.[4][5] |
Given that this compound is likely a liquid or low-melting solid at room temperature (similar to 3-methylphenethyl alcohol), flash chromatography and vacuum distillation are the most practical and broadly applicable methods.[6]
Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This is the preferred method for laboratory-scale purification (<10 g) due to its high resolving power. The principle is to separate compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[7] More polar compounds, like our target alcohol, are adsorbed more strongly and elute later than non-polar impurities.[7]
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column with stopcock
-
Crude this compound
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain
Step-by-Step Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber using a solvent system such as 70:30 Hexane:EtOAc.
-
Visualize the spots under a UV lamp and then by dipping in KMnO₄ stain. The alcohol product should appear as a distinct spot (Rf ≈ 0.3-0.4 in this system), separate from more polar (lower Rf) or less polar (higher Rf) impurities. This confirms that chromatographic separation is feasible.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a 1-2 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in hexane (approx. 20-50 times the weight of your crude sample).[7]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform, flat layer.
-
Gently add a 1-2 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc). This will wash out very non-polar impurities.
-
Gradually increase the polarity of the eluent. A suggested gradient is to move from 95:5 to 80:20 Hexane:EtOAc.[8]
-
Collect fractions of equal volume (e.g., 20-25 mL for a medium-sized column) in test tubes or flasks.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
The target compound, being an alcohol, will elute as the polarity of the mobile phase increases.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any final traces of solvent. The result should be a clear, colorless liquid or low-melting solid.
-
Caption: Visualization of chromatographic separation and TLC monitoring.
Protocol 2: High-Vacuum Distillation
For multi-gram quantities, distillation is often more efficient. It separates compounds based on differences in their boiling points. Since phenethyl alcohols typically have high boiling points (>200 °C), distillation must be performed under high vacuum to lower the boiling temperature and prevent thermal decomposition.[9][10]
Materials:
-
Short-path distillation apparatus
-
Heating mantle with stirrer
-
High-vacuum pump (<1 mmHg) and vacuum gauge
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Crude this compound
Step-by-Step Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all glass joints are clean and properly greased.
-
Place the crude material in the boiling flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.
-
-
Distillation Process:
-
Begin stirring and slowly apply the vacuum. Observe for any initial outgassing or bumping.
-
Once the system is at a stable high vacuum (e.g., < 0.5 mmHg), slowly begin to heat the boiling flask.
-
Collect a "forerun" fraction, which will contain low-boiling residual solvents and volatile impurities.
-
As the temperature increases, the main fraction containing the product will begin to distill. Collect this in a separate receiving flask. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature at the distillation head; a stable temperature reading indicates a pure fraction is being collected.
-
-
Shutdown and Isolation:
-
Once the main fraction is collected and the distillation rate slows, stop heating.
-
Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
The purified product is in the main receiving flask.
-
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be rigorously confirmed. A combination of analytical techniques is recommended.[11]
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural confirmation and purity check. | Clean spectrum with correct chemical shifts, integration values, and coupling patterns for the this compound structure. Absence of impurity signals. |
| GC-MS | Purity assessment and identification of volatile impurities. | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight (C₉H₁₁FO, MW ≈ 154.18) and expected fragmentation pattern.[12] |
| RP-HPLC | High-sensitivity quantitative purity assessment. | A single sharp peak with purity >99% by area normalization, when monitored by a UV or DAD detector.[13] |
Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Chemical Hazards: this compound may cause skin and eye irritation.[14][15] Avoid inhalation and direct contact.
-
Solvent Hazards: Hexane and ethyl acetate are flammable. Keep away from ignition sources.[16]
-
Operational Hazards: High-vacuum operations carry a risk of implosion. Ensure glassware is free of cracks or defects. Use a blast shield where appropriate.
References
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- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
- University of Colorado, Boulder. (n.d.). Recrystallization.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
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- Fisher Scientific. (2025). Safety Data Sheet.
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-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). 4-(4-FLUORO-3-METHYLPHENYL)PHENETHYL ALCOHOL.
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- J. Braz. Chem. Soc. (2018).
- Beilstein J. Org. Chem. (2018).
- Journal of Fluorine Chemistry. (2015). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds.
- Chromatographia. (2017).
- Google Patents. (n.d.). US2068415A - Purification of alcohols.
- Organic Process Research & Development. (2017).
-
PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
- Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety.
- Asian Journal of Chemistry. (2013).
- ALS Environmental. (2024).
- Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- University of Liège. (2019). Distillation - Chemical Engineering.
- Organic Syntheses. (n.d.). Procedure.
- Analytical Methods. (2025). Accepted Manuscript. Royal Society of Chemistry.
- ChemicalBook. (2026). 3-Methylphenethyl alcohol | 1875-89-4.
- Barison Industry. (n.d.). Methanol: what it is and how it is handled in distillation processes.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Fluoro-3-methylphenethyl alcohol
Introduction: Unveiling the Bioactivity of Novel Small Molecules
The identification of novel bioactive small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2][3] High-throughput screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular pathways.[2][3][4] This guide provides a detailed framework for the application of HTS assays to characterize the biological activity of the novel compound, 4-Fluoro-3-methylphenethyl alcohol. We will explore both cell-based and biochemical screening approaches, offering in-depth protocols and explaining the rationale behind experimental design choices.
While the specific biological targets of this compound are yet to be elucidated, its structural features—a substituted aromatic ring and a flexible ethyl alcohol chain—are common motifs in pharmacologically active compounds. This makes it a compelling candidate for broad-based screening against common drug target classes. This application note will focus on a hypothetical screening campaign to identify its potential as a modulator of G-Protein Coupled Receptor (GPCR) signaling pathways, a major class of drug targets.[5][6]
Part 1: Cell-Based Screening for GPCR Modulation using a Luciferase Reporter Assay
Cell-based assays provide a physiologically relevant environment to assess the impact of a compound on a specific signaling pathway.[1][7] Luciferase reporter assays are a popular choice for HTS due to their high sensitivity, broad dynamic range, and minimal interference from library compounds.[6] In this section, we will detail a protocol for screening this compound for its ability to modulate a GPCR pathway, for instance, the cAMP/PKA pathway, which is activated by Gs-coupled GPCRs.[8][9]
Principle of the Assay
This assay utilizes a genetically engineered cell line that expresses a GPCR of interest and a luciferase reporter gene under the control of a response element sensitive to a specific signaling pathway. For a Gs-coupled GPCR, a cAMP response element (CRE) is used to drive luciferase expression.[9] An increase in intracellular cAMP levels upon GPCR activation leads to the transcription of the luciferase gene. The resulting luminescence, measured upon addition of a substrate, is directly proportional to the level of GPCR activation.
Experimental Workflow: GPCR Luciferase Reporter Assay
Caption: Workflow for a GPCR luciferase reporter HTS assay.
Detailed Protocol: CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cell line stably expressing a Gs-coupled GPCR of interest and a CRE-luciferase reporter construct.
-
Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control agonist for the target GPCR (e.g., Isoproterenol for the β2-adrenergic receptor).
-
Negative control: DMSO.
-
White, solid-bottom 384-well assay plates.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in assay medium to a density of 2 x 105 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay medium to achieve the desired final concentrations (typically ranging from nM to µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Prepare positive and negative controls in parallel.
-
Using an automated liquid handler, add 5 µL of the diluted compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 6 hours to allow for gene expression.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 30 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis and Interpretation
The quality of an HTS assay is determined by its ability to differentiate between positive and negative controls. The Z'-factor is a statistical parameter used to evaluate the performance of an HTS assay.[4]
-
Z'-factor calculation: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg| where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
-
Dose-Response Analysis: For active compounds, a dose-response curve can be generated by plotting the luminescence signal against the log concentration of this compound. This allows for the determination of the EC50 (for agonists) or IC50 (for antagonists) values.
| Parameter | Value | Interpretation |
| Z'-factor | 0.82 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | 15-fold | Robust signal window for hit identification. |
| EC50 (Hypothetical Hit) | 2.5 µM | Potency of the compound as an agonist. |
| IC50 (Hypothetical Hit) | 5.1 µM | Potency of the compound as an antagonist. |
Part 2: Biochemical Screening for Target Interaction using Fluorescence Polarization
Biochemical assays, which use purified components, are valuable for confirming direct target engagement and for structure-activity relationship (SAR) studies.[7] A fluorescence polarization (FP) assay is a homogeneous technique used to study molecular interactions in solution.[10][11] It is particularly well-suited for HTS due to its simplicity and speed.[11][12]
Principle of the Assay
The FP assay is based on the principle that the rotational motion of a fluorescently labeled molecule (a tracer) affects the polarization of the emitted light after excitation with polarized light.[10][11] A small, unbound fluorescent tracer rotates rapidly, leading to depolarized emitted light (low FP value). When the tracer binds to a larger molecule (e.g., a purified receptor), its rotation slows down, resulting in more polarized emitted light (high FP value). A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in the FP signal.
Experimental Workflow: Competitive Binding FP Assay
Caption: Workflow for a competitive binding FP assay.
Detailed Protocol: Competitive FP Binding Assay
Materials:
-
Purified target protein (e.g., a GPCR stabilized in a soluble form).
-
Fluorescently labeled ligand (tracer) with known affinity for the target protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound stock solution (10 mM in DMSO).
-
Unlabeled competitor ligand (positive control).
-
DMSO (negative control).
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader with polarization filters.
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentrations of the receptor and tracer through titration experiments to achieve a stable and robust assay window.[13]
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of assay buffer to all wells.
-
Add 0.2 µL of serially diluted this compound or controls to the appropriate wells.
-
Add 5 µL of the purified receptor at 2x the final concentration.
-
Add 5 µL of the fluorescent tracer at 2x the final concentration. The final volume in each well should be 20.2 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
The data is analyzed by plotting the mP values against the log concentration of the test compound. The IC50 value, which is the concentration of the compound that displaces 50% of the bound tracer, can be determined from the resulting dose-response curve.
| Parameter | Value | Interpretation |
| Assay Window (ΔmP) | 150 mP | A large difference between the bound and free tracer signals, indicating a robust assay. |
| Z'-factor | 0.78 | Excellent assay quality. |
| IC50 (Hypothetical Hit) | 7.8 µM | The concentration of this compound required to inhibit 50% of tracer binding. |
Conclusion
This application note provides a comprehensive guide to employing HTS assays for the characterization of the novel small molecule, this compound. By utilizing both cell-based and biochemical approaches, researchers can gain valuable insights into its potential biological activities, from pathway modulation to direct target engagement. The detailed protocols and explanations of the underlying principles are designed to enable scientists to design and execute robust and reliable screening campaigns, ultimately accelerating the discovery of new chemical probes and potential therapeutic leads.
References
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Wang, L. et al. (2015). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS ONE, 10(6), e0128539. [Link]
-
Target Discovery Institute, University of Oxford. Small Compound Screening Overview. [Link]
-
nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Evotec. High Throughput Screening (HTS) Services. [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
Krajcovic, T., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ACS Omega, 6(1), 539-548. [Link]
-
Guo, K. et al. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e5400. [Link]
-
Wang, L. et al. (2015). Luciferase Reporter Assay System for Deciphering GPCR Pathways. ResearchGate. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]
-
Chemspeed Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Ziegler, S. et al. (2018). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 47-56. [Link]
-
Wiggins, J. F. et al. (2008). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. Journal of Biomolecular Screening, 13(4), 324-333. [Link]
-
Lehtiö, L. et al. (2025, July 5). A FRET-based high-throughput screening assay for the discovery of Mycobacterium tuberculosis DNA ADP-ribosylglycohydrolase DarG inhibitors. bioRxiv. [Link]
-
Mo, J. et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(1), 55-73. [Link]
-
Brown, K. M. et al. (2015). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening, 20(10), 1238-1249. [Link]
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- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Fluoro-3-methylphenethyl alcohol
Technical Support Center: Synthesis of 4-Fluoro-3-methylphenethyl alcohol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, offering causal explanations and actionable solutions.
Scenario 1: Low or No Yield After LiAlH₄ Reduction of 4-Fluoro-3-methylphenylacetic acid
Question: I attempted to synthesize this compound by reducing the corresponding phenylacetic acid with Lithium Aluminum Hydride (LiAlH₄) in THF, but my final yield is extremely low. What are the likely causes?
Answer: A low yield in a LiAlH₄ reduction is a frequent issue that can almost always be traced back to two main culprits: reagent deactivation and incomplete reaction.
-
Cause A: Deactivation of LiAlH₄ by Protic Contaminants: Lithium aluminum hydride is a powerful reducing agent that reacts violently with water and other protic sources (like alcohols).[1] The presence of even trace amounts of moisture in your reaction flask, solvent, or starting material will consume the hydride, rendering it unavailable for the reduction of your carboxylic acid. A key indicator of this issue is vigorous, initial bubbling (hydrogen gas evolution) upon adding the LiAlH₄ that then subsides without the reaction proceeding.
-
Solution A: Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Use a freshly opened bottle of anhydrous THF or distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.[1]
-
Starting Material: Ensure your 4-fluoro-3-methylphenylacetic acid is dry. If it's a crystalline solid, drying it in a vacuum oven can be effective.
-
-
Cause B: Insufficient Stoichiometry and Deprotonation: The reduction of a carboxylic acid with LiAlH₄ requires an excess of the reagent. The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid's acidic proton to form a lithium carboxylate salt and H₂ gas.[2] Subsequent hydride molecules are then required for the actual reduction of the carboxylate. If you use a stoichiometric amount calculated only for the carbonyl reduction, you will have insufficient reagent.
-
Solution B: Use of Excess LiAlH₄: A common practice is to use 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion. The reaction is typically performed by adding the acid solution dropwise to a stirred slurry of excess LiAlH₄ in THF at 0°C to control the initial exothermic deprotonation.[3]
-
Cause C: Incomplete Reaction/Quenching: If the reaction is quenched before completion, you will isolate unreacted starting material. These reductions can sometimes be sluggish.
-
Solution C: Monitor Reaction and Ensure Sufficient Reflux: After the initial addition, the reaction is often gently refluxed for several hours to drive it to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots (carefully quenched) from the reaction mixture.
Scenario 2: Contamination with an Unexpected Ester Byproduct
Question: My final product NMR shows signals consistent with an ethyl ester of 4-fluoro-3-methylphenylacetic acid, not the desired alcohol. How could this have formed?
Answer: This is a classic case of an unintended esterification reaction, which can occur if an alcohol is present during the reaction or, more commonly, during the workup phase before the reduction is fully complete.
-
Mechanism of Formation: If an intermediate aldehyde is present in the reaction mixture and an alcohol (e.g., ethanol used in the workup) is introduced, a hemiacetal can form. While less likely with a powerful reducing agent like LiAlH₄ still present, certain conditions can favor side reactions. More plausibly, if the workup procedure involves quenching with an alcohol and there's unreacted acid or acylaluminate intermediates, ester formation can occur, especially under acidic workup conditions (Fischer esterification).
-
Preventative Measures:
-
Proper Quenching Protocol: The standard and safest method for quenching a LiAlH₄ reaction is the Fieser workup. This involves the sequential, slow, and careful addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, avoiding the use of alcohols altogether.[3]
-
-
Solvent Choice: Never use protic solvents like ethanol or methanol as the primary reaction solvent for a LiAlH₄ reduction.[1]
-
Scenario 3: Formation of Biphenyl Byproducts in a Grignard-Based Synthesis
Question: I tried synthesizing the target molecule by reacting 4-fluoro-3-methylphenylmagnesium bromide with ethylene oxide. However, I isolated a significant amount of 4,4'-difluoro-3,3'-dimethylbiphenyl. What causes this side reaction?
Answer: The formation of a biphenyl species is a well-known side reaction in the formation of Grignard reagents, often referred to as a Wurtz-type coupling.[4]
-
Mechanism of Formation: This occurs when the initially formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) in the solution. This is particularly favored at higher concentrations of the aryl halide and at elevated temperatures.
-
Troubleshooting & Optimization:
-
Slow Addition of Halide: The solution to minimizing this side reaction is to maintain a low concentration of the aryl halide throughout the Grignard formation. This is achieved by adding a solution of the 4-fluoro-3-methylbromobenzene dropwise to a suspension of magnesium turnings in ether, rather than adding the magnesium to the bulk halide.[4]
-
Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating, which can accelerate the coupling side reaction.[4]
-
Magnesium Activation: Ensure your magnesium turnings are fresh and active. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the reaction on the magnesium surface.[4]
-
Logical Troubleshooting Workflow: Low Yield in LiAlH₄ Reduction
The following diagram outlines a step-by-step process for diagnosing the root cause of low yield in the reduction of 4-fluoro-3-methylphenylacetic acid.
Caption: Troubleshooting workflow for low yield in LiAlH₄ reductions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
A1: The most direct and widely used laboratory method is the reduction of a commercially available or readily synthesized precursor. The two primary routes are:
-
Reduction of 4-Fluoro-3-methylphenylacetic acid: This is often the preferred route due to the high efficiency of reducing agents like LiAlH₄ or borane complexes in converting carboxylic acids to primary alcohols.[2][5]
-
Reduction of 4-Fluoro-3-methylacetophenone: This involves a two-step process: reduction of the ketone to the corresponding 1-(4-fluoro-3-methylphenyl)ethanol, followed by a subsequent reduction of the benzylic alcohol (e.g., via a tosylate intermediate and hydride displacement), which is more complex. A more direct approach from a related aldehyde is also possible.
-
Reaction of a Grignard Reagent with Ethylene Oxide: Forming 4-fluoro-3-methylphenylmagnesium bromide and reacting it with ethylene oxide provides a direct route to the carbon skeleton.[6] However, this requires careful control to avoid side reactions like Wurtz coupling.[4][7]
Q2: Which reducing agent is best for converting 4-fluoro-3-methylphenylacetic acid to the alcohol? LiAlH₄ vs. Borane (BH₃)?
A2: Both LiAlH₄ and Borane (usually as a THF complex, BH₃·THF) are excellent choices for reducing carboxylic acids to primary alcohols.[8] The choice often depends on functional group tolerance and laboratory safety preferences.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High | High | Low / Ineffective[5] |
| Selectivity | Reduces most polar carbonyls (esters, amides, acids, ketones).[9] | More selective for carboxylic acids over esters.[8] | Reduces aldehydes and ketones only.[8] |
| Safety | Reacts violently with water/protic solvents. Must use anhydrous conditions.[1] | Reacts with water but less violently than LiAlH₄. | Stable in protic solvents like ethanol. |
| Workup | Requires careful, multi-step quenching (e.g., Fieser method). | Typically quenched with methanol. | Simple aqueous workup. |
As shown, LiAlH₄ is a "sledgehammer" that will reduce nearly all polar functional groups, while borane offers slightly better selectivity.[9] For a substrate like 4-fluoro-3-methylphenylacetic acid with no other reducible groups, LiAlH₄ is a very common and effective choice, provided strict safety and anhydrous protocols are followed.
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce the carboxylic acid?
A3: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters effectively.[5][9] The carboxylate anion, formed after the initial deprotonation of the acid, is resonance-stabilized and thus significantly less electrophilic. This deactivation makes it resistant to attack by the milder hydride donor NaBH₄.[5] You must use a more powerful reducing agent like LiAlH₄ or borane.
Q4: My final product appears to have undergone defluorination. Is this a common side reaction?
A4: Spontaneous defluorination of an aromatic ring under these reduction conditions is highly unlikely. The carbon-fluorine bond is exceptionally strong and stable.[10] If you are observing a defluorinated product, it is almost certainly due to one of the following:
-
Contaminated Starting Material: The most probable cause is that your initial 4-fluoro-3-methylphenylacetic acid was already contaminated with 3-methylphenylacetic acid. It is critical to verify the purity of your starting materials by NMR or GC-MS before beginning the reaction.
-
Misidentification of Product: Ensure that the signals you are assigning to a defluorinated product are not, in fact, from a different byproduct or residual solvent.
References
-
PrepChem. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. Retrieved from PrepChem.com. [Link]
-
Wikipedia. (2024). Phenethyl alcohol. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from Khan Academy. [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from BYJU'S. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Wikipedia. (2024). Grignard reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2026). Products analysis in the reaction of substituted 1-phenylethyl alcohols with p-toluenesulfonyl chloride. Retrieved from ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from PrepChem.com. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from Chemguide. [Link]
-
Chan, K. H., et al. (2015). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society. Retrieved from PMC. [Link]
Sources
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- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
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- 10. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methylphenethyl alcohol
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-methylphenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar substituted phenethyl alcohols. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route to prepare this compound?
A common and robust method for synthesizing this compound is the reduction of a suitable carbonyl precursor, typically 4-fluoro-3-methylphenylacetic acid or its corresponding methyl or ethyl ester. The reduction of the carboxylic acid is often preferred for its directness.
The most common approach involves the use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a milder reagent like Sodium Borohydride (NaBH₄) in the presence of an additive if starting from the acid. For scalability and safety, using borane complexes such as Borane-Tetrahydrofuran (BH₃·THF) is also an excellent choice.
Typical Synthetic Pathway:
Caption: General synthetic route for this compound.
Q2: I am getting a low yield. What are the common causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Key Areas to Investigate:
-
Purity of Starting Material: The starting 4-fluoro-3-methylphenylacetic acid can contain impurities that may interfere with the reaction. It is advisable to check its purity by NMR or melting point and purify by recrystallization if necessary.[1]
-
Reagent Activity: Strong reducing agents like LiAlH₄ and BH₃·THF are highly sensitive to moisture and air.[2] An old or improperly stored bottle may have significantly reduced activity. Always use a fresh bottle or a freshly prepared solution.
-
Anhydrous Conditions: The presence of water will quench the reducing agent, consuming it before it can react with the carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Temperature and Time: While LiAlH₄ reactions are often rapid, reductions with BH₃·THF can require several hours at reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] Insufficient heating or time will lead to an incomplete reaction.
Q3: My reaction is complete, but I'm struggling with the purification. What are the best practices?
Purification of phenethyl alcohols can be challenging due to their polarity and potential to form emulsions during aqueous work-up.
Common Purification Issues & Solutions:
-
Issue: Emulsion during Extraction: The product alcohol and residual salts can act as surfactants, leading to stable emulsions during the aqueous work-up.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions. Filtering the entire mixture through a pad of Celite can also be effective.[3]
-
-
Issue: Difficulty in Separating Product from Byproducts via Column Chromatography:
-
Solution: The polarity of the desired alcohol is often close to that of any unreacted starting material or over-reduced byproducts.
-
Optimize Solvent System: Use a gradient elution for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Consider an Alternative Stationary Phase: If separation on silica gel is poor, consider using neutral alumina, which can offer different selectivity.
-
Derivative Formation: In challenging cases, the alcohol can be converted to a less polar derivative (e.g., a silyl ether), purified, and then deprotected.
-
-
Q4: What analytical techniques are best for characterizing the final product and in-process controls?
A combination of techniques is essential to confirm the structure and purity of this compound.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and purity assessment. | - Aromatic protons showing characteristic splitting patterns due to fluorine coupling. - Two triplets corresponding to the -CH₂-CH₂-OH ethyl chain. - A singlet for the methyl group. - A broad singlet for the -OH proton (can be exchanged with D₂O). |
| ¹³C NMR | Confirms the carbon skeleton. | - Signals for the aromatic carbons, with C-F coupling visible. - Two signals for the ethyl chain carbons. - A signal for the methyl carbon. |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A singlet (or a multiplet if coupled to nearby protons) at a characteristic chemical shift for an aryl fluoride. |
| GC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) or a fragment corresponding to the loss of water (M-18).[4][5] |
| FT-IR | Functional group analysis. | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a C-O stretch around 1050 cm⁻¹. |
| TLC | Reaction monitoring and fraction analysis during chromatography. | The product should have a lower Rf value than less polar impurities and a higher Rf than the highly polar carboxylic acid starting material. |
Proper sample preparation is crucial for all analytical techniques. For instance, samples for GC-MS may need to be derivatized to improve volatility and peak shape.[6]
Experimental Protocols
Protocol 1: Reduction of 4-Fluoro-3-methylphenylacetic acid using BH₃·THF
This protocol is recommended for its safety and high selectivity compared to LiAlH₄.
Materials:
-
4-Fluoro-3-methylphenylacetic acid
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Dissolve 4-Fluoro-3-methylphenylacetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the BH₃·THF solution (approx. 1.5 - 2.0 eq) dropwise via a syringe or an addition funnel. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material should disappear, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[7]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
PrepChem. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. Retrieved from PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]
-
ALS Environmental. (2024, April 15). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Retrieved from alsglobal.com. [Link]
-
Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. The Journal of Organic Chemistry, 76(22), 9519–9524. [Link]
-
PrepChem. (n.d.). Synthesis of β-phenethyl alcohol. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
ALS Europe. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water. Retrieved from alsglobal.com. [Link]
-
Analyst. (2025, March 7). VIURRSpace. Retrieved from viurrspace.ca. [Link]
-
PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from PrepChem.com. [Link]
-
Reddit. (2020, January 15). Help with 1-phenylethanol reaction. Retrieved from reddit.com. [Link]
-
Wozniak, T., Staroń, J., & Grynkiewicz, G. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 100(4), 969-979. [Link]
-
Pimlott, J. L., et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters, 59(13), 1235-1237. [Link]
-
ResearchGate. (2025, August 9). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from researchgate.net. [Link]
-
American Laboratory. (2009, March 1). Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. Retrieved from americanlaboratory.com. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from orgsyn.org. [Link]
-
Chemistry Steps. (2022, December 14). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from chemistrysteps.com. [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. alsglobal.eu [alsglobal.eu]
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- 8. prepchem.com [prepchem.com]
troubleshooting analytical detection of 4-Fluoro-3-methylphenethyl alcohol
Welcome to the technical support center for the analytical detection of 4-Fluoro-3-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific substituted phenethyl alcohol. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reliable results.
Introduction to Analytical Challenges
This compound is a substituted aromatic alcohol whose analytical profile can be influenced by its specific functional groups. Key challenges often encountered include achieving adequate separation from structurally similar impurities, managing potential on-column or in-source degradation, and overcoming matrix effects in complex samples. This guide provides troubleshooting frameworks for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with strategies for structural confirmation and dealing with sample matrix interference.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Most issues arise from the mobile phase, the column, or the system hardware.
Common HPLC Issues & Solutions
| Problem | Probable Causes | Solutions & Explanations |
| Baseline Drift | 1. Inadequate column equilibration. 2. Mobile phase composition changing (e.g., evaporation of volatile component). 3. Fluctuations in column temperature.[1] 4. Contaminated mobile phase or column.[1][2] | 1. Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes). 2. Prepare mobile phases fresh daily and keep solvent bottles capped.[1] Use a degasser to remove dissolved gases. 3. Use a column oven to maintain a constant, stable temperature. 4. Filter all mobile phases and use high-purity HPLC-grade solvents.[1][3] If contamination is suspected, flush the system and column with a strong solvent. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase (e.g., free silanols). 2. Column overload.[4] 3. Mismatched pH of the mobile phase and sample diluent. 4. Column degradation or void formation.[4][5] | 1. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or a small amount of a basic modifier like triethylamine) to occupy active sites. 2. Reduce the sample concentration or injection volume. 3. Ensure the sample is dissolved in a solvent similar in strength and pH to the mobile phase. 4. Perform a column performance test with a standard compound. If performance is poor, try regenerating the column according to the manufacturer's instructions or replace it.[5] |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. 2. Fluctuations in flow rate (pump malfunction).[6] 3. Column degradation or temperature changes.[6] | 1. Use a precise volumetric flask and pipette for mobile phase preparation. If using a buffer, ensure the pH is consistent. 2. Check the pump for leaks and ensure it is delivering a consistent flow. Purge the pump to remove air bubbles.[6] 3. Use a column oven and monitor column backpressure; a sudden drop may indicate a void. |
| Low Signal Intensity | 1. Incorrect detection wavelength. 2. Sample concentration is too low. 3. Improper sample preparation leading to analyte loss.[6] | 1. Determine the UV maximum for this compound (a UV scan is recommended). For a fluorinated benzene ring, this is typically in the 254-270 nm range. 2. Concentrate the sample or increase the injection volume (be cautious of overloading). 3. Review the extraction/dilution procedure. Consider derivatization to a more chromophoric species if sensitivity is a major issue.[7] |
HPLC Troubleshooting Q&A
Q: My peak for this compound is splitting. What's happening?
A: Peak splitting is often caused by a disruption in the sample path.[4] The most common culprits are:
-
Partially Blocked Frit: The inlet frit of your column may be clogged with particulate matter from your sample or system. Try back-flushing the column (disconnect from the detector first) or replacing the frit.
-
Column Void: A void or channel has formed at the head of the column. This is often indicated by a sudden drop in backpressure.[2] Replacing the column is usually necessary.
-
Injection Solvent Effect: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the sample band to spread unevenly upon injection. Dilute your sample in the mobile phase whenever possible.
GC-MS Troubleshooting Guide
Gas Chromatography is well-suited for volatile compounds like phenethyl alcohols.[8][9] When coupled with a Mass Spectrometer, it provides excellent sensitivity and structural information. Problems in GC-MS often relate to the injector, the column, or the interface to the mass spectrometer.
Common GC-MS Issues & Solutions
| Problem | Probable Causes | Solutions & Explanations |
| Ghost Peaks | 1. Carryover from a previous injection.[10] 2. Septum bleed. 3. Contamination in the carrier gas or gas lines. | 1. Run a blank solvent injection after a high-concentration sample to check for carryover. Increase injector temperature or use a more rigorous wash solvent in the autosampler. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Ensure high-purity carrier gas and install or replace gas purification traps.[11] |
| Reduced Peak Size | 1. Leak in the injector.[11] 2. Adsorption of the analyte onto active sites in the liner or column.[10] 3. Plugged or partially blocked syringe.[11] | 1. Check for leaks at the septum nut and other fittings using an electronic leak detector. 2. The alcohol functional group can interact with active silanol sites. Use a deactivated inlet liner and a high-quality, low-bleed column. If activity is suspected, consider derivatizing the alcohol to a less polar silyl ether. 3. Inspect the syringe for blockages and replace if necessary. |
| Poor Peak Shape (Tailing) | 1. Analyte interaction with active sites.[10] 2. Column contamination or degradation. 3. Incorrect flow rate. | 1. As with reduced peak size, this is common for polar compounds like alcohols. Use a deactivated liner and column. 2. "Bake out" the column at its maximum isothermal temperature (or as recommended by the manufacturer) to remove contaminants. If the problem persists, trim the first few inches from the front of the column or replace it.[11] 3. Verify your carrier gas flow rate is optimal for your column dimensions. |
GC-MS Troubleshooting Q&A
Q: I don't see the molecular ion for my compound in the mass spectrum. Is this normal?
A: Yes, for some compounds, this is expected. Phenethyl alcohols often undergo facile fragmentation under standard Electron Ionization (EI) conditions. The molecular ion (M+) may be weak or entirely absent. Instead, you should look for characteristic fragment ions. For this compound (MW ≈ 154.18 g/mol ), a prominent fragment would be from the benzylic cleavage, resulting in the 4-fluoro-3-methylbenzyl cation at m/z 123. A similar workflow is used for identifying phenylethyl alcohol, which shows a characteristic ion at m/z 91.[12]
Special Focus: Overcoming Matrix Effects in LC-MS
When analyzing samples from complex matrices (e.g., biological fluids, process streams), co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer source.[13][14] This phenomenon, known as the matrix effect, can cause ion suppression (loss of signal) or ion enhancement (increase in signal), leading to inaccurate quantification.[15][16]
Q: How do I know if my analysis is suffering from matrix effects?
A: The "gold standard" method for quantitatively assessing matrix effects is the post-extraction spike.[14] This involves comparing the analyte's response in a clean solvent to its response when spiked into a blank matrix extract that has gone through the entire sample preparation procedure.
Q: My signal is being suppressed. What are my options?
A: There are several strategies to mitigate or compensate for matrix effects:
-
Improve Sample Preparation: Incorporate more selective extraction techniques (e.g., solid-phase extraction (SPE)) to better remove interfering components.
-
Optimize Chromatography: Adjust the HPLC gradient or change the column to achieve chromatographic separation between your analyte and the interfering matrix components.[13]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can often reduce the concentration of matrix components to a level where they no longer cause significant suppression.[13]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction during data processing.[13]
Caption: Ion suppression mechanism in ESI-MS.
Frequently Asked Questions (FAQs)
Q1: Which technique, HPLC or GC, is better for quantifying this compound? A1: The choice depends on your sample matrix and the required sensitivity.
-
GC-MS is often preferred for its high sensitivity and specificity, especially for clean samples or when volatility is not an issue. It is excellent for identifying unknown impurities.
-
HPLC-UV is robust, widely available, and excellent for routine quality control in less complex matrices. If analyzing thermally labile degradation products is necessary, HPLC is the superior choice. For complex matrices requiring high sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the modern standard.[17]
Q2: How can I definitively confirm the structure of my synthesized this compound? A2: While chromatographic methods are great for quantification, spectroscopic methods are required for unambiguous structural confirmation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal.
-
¹H NMR: You should expect characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the two methylene (-CH₂-) groups, and the alcohol (-OH) proton. The methylene groups will likely appear as two distinct triplets. Based on data for similar compounds like 4-Fluorophenethyl alcohol, the aromatic protons would be in the ~7.0-7.2 ppm range, with the CH₂-O group around 3.8 ppm and the Ar-CH₂ group around 2.8 ppm.[18]
-
¹³C NMR: This will confirm the number of unique carbon environments.
-
¹⁹F NMR: This will show a single resonance, confirming the presence of the single fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement of the molecular ion, allowing you to confirm the elemental formula.
Q3: I suspect my compound is degrading during analysis. What should I look for? A3: Degradation can be a significant issue, particularly with fluorinated compounds which can be susceptible to elimination reactions under certain conditions.[19]
-
In GC-MS: Look for broad, tailing peaks or the appearance of new, unexpected peaks in your chromatogram. Degradation can occur in a hot injector. Try lowering the injector temperature.
-
In HPLC: Look for extra peaks, especially if the sample is left on the autosampler for an extended period. Some fluorotelomer alcohols show instability in basic conditions; ensure your mobile phase pH is neutral or slightly acidic if you suspect base-induced degradation.[19] A forced degradation study (exposing the analyte to acid, base, heat, and oxidative conditions) can help you identify potential degradants.
Q4: What is a good starting point for a column choice? A4:
-
For HPLC (Reversed-Phase): A C18 column is the universal starting point. A standard 4.6 mm x 150 mm column with 5 µm particles is a good choice for method development.
-
For GC: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is an excellent general-purpose column for this type of analyte.
Experimental Protocols & Workflows
General Analytical Workflow
Caption: Standard analytical laboratory workflow.
Protocol 1: Starting HPLC-UV Method
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL.
Protocol 2: Starting GC-MS Method
-
System: GC with Mass Selective Detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio). Adjust based on sensitivity needs.
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
-
Sample Preparation: Dissolve sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~0.1 mg/mL.
Troubleshooting Logic: No Peak Detected
Caption: Decision tree for a "no peak" error.
References
-
Taylor & Francis Online. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]
-
Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
-
ResearchGate. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
SpectraBase. 4-Fluoro-3-methylphenol. [Link]
-
ALS Environmental. (2024). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
-
Phenomenex. GC Troubleshooting Guide. [Link]
-
Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]
-
National Institutes of Health (NIH). Base-Induced Instability of Fluorotelomer Alcohols. [Link]
-
Organometallics (ACS Publications). (2010). NMR Chemical Shifts of Trace Impurities. [Link]
-
MDPI. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]
-
ScienceDirect. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. [Link]
-
PubMed. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. [Link]
-
National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]
-
ResearchGate. Phenylethyl alcohol identification workflow. [Link]
-
PubMed. (2003). Detection thresholds for phenyl ethyl alcohol using serial dilutions in different solvents. [Link]
-
Restek. (2025). Alcoholic Beverage Analysis by GC. [Link]
-
Journal of Food and Bioprocess Engineering. (2021). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. [Link]
-
CDC Stacks. (2007). High Performance Liquid Chromatography Identification, Quantification, and Fractionation of a Suspect Allergen, 4-Chloro-3-Methylphenol, in an LLNA Positive Metalworking Fluid. [Link]
Sources
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC Solvents [merckmillipore.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. labcompare.com [labcompare.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Detection thresholds for phenyl ethyl alcohol using serial dilutions in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 10. silcotek.com [silcotek.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR [m.chemicalbook.com]
- 19. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-3-methylphenethyl alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Fluoro-3-methylphenethyl alcohol. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate these challenges effectively. Our focus is on not just providing protocols, but on explaining the underlying principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I'm observing precipitation of my compound in an aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This typically occurs when the concentration of the compound exceeds its intrinsic solubility in that specific buffer system. Factors such as pH, ionic strength, and the presence of other solutes can all influence solubility.
Q3: Can I simply increase the temperature to improve solubility?
A3: While increasing the temperature can enhance the solubility of many compounds, it's a strategy that should be approached with caution. For some compounds, the effect may be minimal. More importantly, elevated temperatures can potentially lead to the degradation of your compound or other components in your formulation. It is crucial to assess the thermal stability of this compound before employing heat as a primary solubilization method.
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting strategies for common solubility problems encountered with this compound.
Issue 1: Poor Dissolution in Aqueous Media
Question: My this compound is not dissolving adequately in my aqueous buffer (e.g., PBS, Tris). What are my options?
Answer:
Poor aqueous solubility is the most common hurdle. Here are several proven strategies, ranging from simple adjustments to more advanced formulation techniques.
The Principle: The solubility of phenolic compounds, and by extension, aromatic alcohols, can be significantly influenced by pH.[1][2] By increasing the pH of the solution above the pKa of the hydroxyl group, the alcohol can be deprotonated to form a more polar and, therefore, more water-soluble phenolate anion.
Experimental Protocol:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., ranging from pH 7.5 to 10.0).
-
Add a small, consistent aliquot of the stock solution to each buffer.
-
Observe the solubility at each pH point. A significant increase in clarity should be observed at higher pH values.
-
Caution: Be mindful of the stability of your compound at high pH, as some phenolic compounds can be susceptible to degradation over time in alkaline conditions.[3][4]
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][6]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5-30% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Effective for a wide range of hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can have effects on cell-based assays. |
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent.
-
Create a series of aqueous buffer solutions containing different percentages of the co-solvent.
-
Add the stock solution to the co-solvent/buffer mixtures to achieve your desired final concentration.
-
Visually inspect for precipitation and, if possible, quantify the solubility using a suitable analytical method (e.g., HPLC-UV).
Issue 2: Compound "Crashing Out" Upon Dilution
Question: I have a stock solution of my compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
This is a classic solubility problem that can be addressed using formulation strategies that create a more stable dispersion of the compound in the aqueous phase.
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[7][8][9]
dot
Caption: Formation of a cyclodextrin inclusion complex.
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Notes |
| β-Cyclodextrin | Intermediate | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate | High aqueous solubility, commonly used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Intermediate | High aqueous solubility, often used in parenteral formulations. |
Experimental Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add the this compound to the cyclodextrin solution while stirring or sonicating.
-
Continue to mix until the compound is fully dissolved. This process can sometimes be accelerated by gentle heating.
-
The resulting solution contains the inclusion complex and is typically stable upon further dilution in aqueous media.
Issue 3: Long-Term Stability and Recrystallization
Question: My compound dissolves initially but then precipitates out of solution over time. How can I improve its long-term stability in solution?
Answer:
This indicates that you are likely forming a supersaturated solution that is thermodynamically unstable. The following technique can provide a more stable formulation.
The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix. [10][11][12]By converting the crystalline drug into an amorphous state, its apparent solubility and dissolution rate can be significantly enhanced. [13] Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
-
Soluplus®
Preparation Method (Solvent Evaporation):
-
Dissolve both the this compound and the carrier polymer in a common volatile organic solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid is a dispersion of the amorphous drug in the polymer matrix.
-
This solid dispersion can then be dissolved in an aqueous medium to achieve a higher and more stable concentration of the drug than would be possible with the crystalline form alone.
dot
Caption: Workflow for preparing and using a solid dispersion.
Summary of Troubleshooting Strategies
| Problem | Recommended Strategy | Key Principle |
| Poor initial dissolution | pH adjustment, Co-solvents | Increase polarity of the solute or decrease polarity of the solvent. |
| Precipitation on dilution | Micellar solubilization, Cyclodextrin complexation | Encapsulate the hydrophobic compound in a water-soluble carrier. |
| Long-term instability | Amorphous solid dispersions | Convert the crystalline drug to a higher-energy amorphous state. |
This guide provides a starting point for addressing the solubility challenges associated with this compound. The optimal strategy will depend on the specific requirements of your experimental system, including the desired final concentration, the solvent and excipient compatibility with your assay, and the required stability of the formulation.
References
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Available at: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. Available at: [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available at: [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. Available at: [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution? - ResearchGate. Available at: [Link]
-
Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society. Available at: [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Available at: [Link]
-
Micellar solubilization: Significance and symbolism. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds - PubMed. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]
-
Co-solvent: Significance and symbolism. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. jetir.org [jetir.org]
- 11. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 12. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upperton.com [upperton.com]
Technical Support Center: Degradation Pathways of 4-Fluoro-3-methylphenethyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Fluoro-3-methylphenethyl alcohol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and well-informed experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary metabolic degradation pathways for this compound in a biological system?
A1: While specific data for this compound is not extensively documented, we can predict its metabolic fate based on the well-established metabolism of similar structures, such as other phenethyl alcohols and fluorinated aromatic compounds. The primary pathways are expected to be oxidation of the alcohol moiety and potential modification of the aromatic ring.
The initial and most probable metabolic step is the oxidation of the primary alcohol. This process is typically mediated by alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) enzymes, leading to the formation of an aldehyde, which is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH).[1] This is a common pathway for many alcohols in biological systems.[1]
A secondary set of pathways may involve the aromatic ring. Cytochrome P450 enzymes can hydroxylate the aromatic ring, although the position of the fluorine and methyl groups will influence the regioselectivity of this reaction. The presence of a fluorine atom can sometimes block metabolic sites or alter the electronic properties of the ring, influencing enzyme-substrate interactions.[2] Following oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[3]
Q2: Is direct cleavage of the carbon-fluorine (C-F) bond an expected degradation pathway?
A2: Direct enzymatic cleavage of the C-F bond on an aromatic ring is generally considered a difficult and slow process due to the high strength of this bond.[4][5] While some microorganisms have evolved enzymes, such as dehalogenases, that can cleave C-F bonds in specific contexts (e.g., in fluoroacetate), this is not a common metabolic pathway for fluorinated aromatic compounds in mammalian systems.[6][7]
However, defluorination can occur through indirect mechanisms. For instance, if the aromatic ring is first dihydroxylated (a process initiated by monooxygenases), this can lead to the formation of an unstable intermediate that eliminates the fluoride ion.[4] This has been observed in the microbial degradation of 4-fluorophenol.[4] Therefore, while direct C-F bond scission is unlikely to be a primary pathway, it may occur as a downstream consequence of other metabolic transformations.
Q3: Our research team is observing the parent compound, this compound, to be highly stable in our in-vitro assay. What could be the reason?
A3: The high stability of this compound in an in-vitro setting can be attributed to several factors:
-
Enzyme Specificity: The specific metabolic enzymes present in your in-vitro system (e.g., liver microsomes, specific cell lines) may not have a high affinity for this particular substrate. The fluorine and methyl substituents can create steric hindrance or unfavorable electronic interactions that prevent efficient binding to the active site of metabolizing enzymes like CYPs and ADHs.[2]
-
Blocked Metabolic Sites: The fluorine atom at the 4-position may be sterically hindering or electronically deactivating the aromatic ring towards oxidative metabolism at that site.[2]
-
Inappropriate Cofactors: Ensure that your in-vitro system is supplemented with the necessary cofactors for the enzymes you are investigating. For example, CYP enzymes require NADPH, while ADH requires NAD+. A lack of these cofactors will prevent metabolic activity.
-
Assay Conditions: The pH, temperature, and incubation time of your assay should be optimized for the enzymes being studied. Suboptimal conditions can lead to significantly reduced or no metabolic activity.
Troubleshooting Guides
Guide 1: Difficulty in Detecting Metabolites
Problem: You are unable to detect any metabolites of this compound in your experimental samples using standard analytical techniques like LC-MS or GC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Metabolic Rate | Increase the incubation time to allow for more metabolite formation. Increase the concentration of the enzyme source (e.g., microsomes, hepatocytes). |
| Inappropriate Analytical Method | Ensure your analytical method is sensitive and specific enough for the expected metabolites. For instance, fluorotelomer alcohols and their acidic metabolites are often analyzed by GC-MS/MS or LC-MS/MS.[8][9][10] Consider using a more sensitive detection mode, such as multiple reaction monitoring (MRM) in mass spectrometry.[11] |
| Metabolite Polarity | The expected carboxylic acid metabolite will be significantly more polar than the parent alcohol. Your extraction method may not be efficient for capturing these more polar compounds. Consider using a solid-phase extraction (SPE) protocol with a sorbent suitable for a range of polarities.[12] |
| Conjugated Metabolites | Phase II metabolites (glucuronides, sulfates) may not be detectable with standard LC-MS methods without prior enzymatic hydrolysis (e.g., using β-glucuronidase or sulfatase) to release the parent metabolite. |
| Volatile Metabolites | If you suspect the formation of volatile metabolites, such as the corresponding aldehyde, ensure your sample preparation and analysis methods are designed to handle volatile organic compounds (VOCs).[13] This may involve headspace analysis or derivatization. |
Guide 2: Observation of Unexpected Peaks in Chromatograms
Problem: Your chromatograms show several unexpected peaks that do not correspond to the parent compound or the predicted primary metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Enzymatic Degradation | The parent compound may be undergoing chemical degradation under your experimental conditions. This could be due to factors like pH instability, light sensitivity, or reaction with components of your buffer.[14] Run a control experiment without the enzyme source to check for abiotic degradation. |
| Reactive Intermediates | The metabolic process may be generating reactive intermediates, such as the aldehyde, which can then react with other components in your sample matrix to form adducts. The use of trapping agents can help identify such reactive species.[3] |
| Isomeric Metabolites | If aromatic hydroxylation is occurring, it could happen at multiple positions on the ring, leading to the formation of several isomeric hydroxylated metabolites. High-resolution mass spectrometry can help in identifying these isomers. |
| Contamination | The unexpected peaks could be due to contamination from solvents, labware, or the starting material itself. Analyze a blank sample and a sample of the neat starting material to rule out contamination. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on known metabolic reactions of similar compounds.
Predicted Metabolic Pathway
Caption: Predicted Phase I and Phase II metabolic pathways.
Potential for Aromatic Hydroxylation and Defluorination
Caption: Potential aromatic ring metabolism pathways.
Experimental Protocols
Protocol 1: In-Vitro Metabolism Study using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-warm the phosphate buffer, liver microsomes, and the test compound to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and the appearance of potential metabolites.
Protocol 2: Chemical Oxidation Study
This protocol provides a method to assess the susceptibility of this compound to chemical oxidation.
Materials:
-
This compound
-
A mild oxidizing agent (e.g., Pyridinium chlorochromate - PCC) or a strong oxidizing agent (e.g., Potassium permanganate - KMnO4).[15]
-
An appropriate solvent (e.g., dichloromethane for PCC, aqueous solution for KMnO4).[15]
-
Magnetic stirrer and stir bar
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent in a round-bottom flask.
-
Slowly add the oxidizing agent to the solution while stirring. The reaction may need to be cooled depending on the oxidant used.[16][17]
-
Monitor the progress of the reaction using TLC or by taking aliquots for GC-MS analysis.
-
Once the reaction is complete (or after a set time), work up the reaction mixture to remove the oxidant and isolate the product.
-
Analyze the product to determine if the alcohol has been oxidized to the corresponding aldehyde or carboxylic acid.
References
- Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC - NIH. (n.d.).
- Wang, N., et al. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. PubMed.
- Ellis, D. A. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
- Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. (2025). Request PDF.
- Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. (n.d.). PMC.
- Martin, J. W., et al. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. PubMed.
- Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. (n.d.). Request PDF - ResearchGate.
- Analytical Method - PhareSST. (n.d.).
- Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. (n.d.). PMC.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC.
- Deoxytrifluoromethylation of Alcohols. (2022). PMC.
- mild and efficient method for oxidation of alcohols in ionic liquid media. (2010).
- New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. (2024). ALS Environmental.
- Oxidation. (n.d.). Sigma-Aldrich.
- A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. (2018). The ICR Publications Repository.
- (PDF) Enzymatic defluorination of fluorinated compounds. (2019). ResearchGate.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps.
- Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental Fate Modeling Analysis. (2017). PubMed.
- 4-Methylphenethyl Alcohol - Material Safety Data Sheet (MSDS). (2025).
- Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water Repor. (n.d.). EPA.
- Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid [C12mim][FeBr4]. (2015). Comptes Rendus de l'Académie des Sciences.
- 4-Fluoro-3-methylphenol. (n.d.). PubChem.
- Alcohol metabolism – Knowledge and References. (n.d.). Taylor & Francis.
- A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. (n.d.). Bradford Scholars.
- New Analytical Method for Testing Fluorotelomer Alcohols in Water. (n.d.). ALS Europe.
- MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. (n.d.). Revue Roumaine de Chimie.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. revroum.lew.ro [revroum.lew.ro]
refining the work-up procedure for 4-Fluoro-3-methylphenethyl alcohol reactions
This guide serves as a technical support resource for the isolation and purification of 4-Fluoro-3-methylphenethyl alcohol (CAS: 2241618-93-5 analog). It addresses the specific challenges of working up electron-deficient, alkyl-substituted aromatic alcohols synthesized via hydride reduction.
Status: Operational Lead Scientist: Senior Application Specialist Scope: Post-reaction processing (Quench, Extraction, Purification)
Executive Summary & Chemical Context
The Molecule: this compound is a primary alcohol attached to a deactivated aromatic ring. The fluorine atom at C4 introduces lipophilicity and metabolic stability, while the methyl group at C3 adds steric bulk.
The Challenge: The primary synthesis routes (Reduction of the corresponding phenylacetic acid or ester) utilize Aluminum Hydrides (
-
Aluminum: Formation of gelatinous aluminum hydroxide emulsions ("The Jelly").
-
Boron: Formation of stable alkoxy-borane complexes that mimic product loss.
Decision Matrix: Selecting the Correct Quench
Do not treat all hydride reductions equally. Use the workflow below to determine your work-up strategy.
Figure 1: Decision matrix for selecting the optimal quenching protocol based on reagent and scale.
Troubleshooting Guides (Q&A)
Module A: The Aluminum "Jelly" (LiAlH4 Work-up)
Issue: After adding water to quench the reaction, the mixture became a gray, sticky emulsion. Filtration is impossible, and the organic layer is trapped.
Diagnosis: You have formed hydrated aluminum oxides (
Protocol: The Rochelle Salt Solubilization Instead of trying to filter the solid, we solubilize the aluminum using a chelating agent.
-
Dilute: Dilute the reaction mixture with an ether-based solvent (Et2O or MTBE). Do not use DCM yet; it promotes emulsions here.
-
Quench: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL of solution per gram of
used. -
The Critical Step: Stir vigorously at Room Temperature (RT) for 1–3 hours .
-
Observation: The gray jelly will dissipate, replaced by two clear, distinct layers. The tartrate ligand displaces hydroxides, forming a water-soluble aluminum tartrate complex [1].
-
-
Separate: Pour into a separatory funnel. The aqueous layer (bottom) should be clear/colorless. The organic layer (top) contains your this compound.
Comparison of Methods:
| Method | Protocol ( | Best For | Pros | Cons |
| Fieser | Add | Small scale (<1g) | Fast; yields dry granular solid. | Exothermic; fails on large scale (traps product). |
| Rochelle | Add saturated Rochelle Salt soln; stir 2 hrs. | Large scale (>1g) | Breaks emulsions completely; high recovery. | Slow; requires long stirring time. |
| Acidic | Quench with dilute | Acid-stable products | Solubilizes Al completely. | Risk: Can cause elimination of alcohol to styrene. |
Module B: The Boron Trap (BH3 Work-up)
Issue: The reaction showed full conversion on TLC, but after work-up, the NMR shows broad peaks, and the yield is >100% or significantly lower than expected.
Diagnosis: Borane reductions form stable trialkoxyboranes (
Protocol: Methanolysis
-
Quench: Carefully add Methanol (MeOH) dropwise to the reaction mixture until bubbling ceases.
-
Reflux: Heat the mixture to reflux for 30 minutes.
-
Evaporation: Concentrate on a rotary evaporator.
-
The Cycle (Repeat 3x): Redissolve the residue in fresh MeOH and re-evaporate.
Module C: Purification & Volatility
Issue: I isolated the crude oil, but I am losing mass on the high-vacuum pump.
Diagnosis: this compound has a molecular weight of ~154.18 g/mol . While relatively heavy, it can sublime or co-evaporate under high vacuum if heated excessively.
Refining the Process:
-
TLC Analysis:
-
Solvent System: 20% EtOAc in Hexanes.
-
Note: The Fluorine atom increases
compared to non-fluorinated analogues. The alcohol will likely stain with PMA (Phosphomolybdic Acid) or .
-
-
Column Chromatography:
-
Use a gradient: 0%
30% EtOAc/Hexane. -
Tip: If the methyl group creates separation issues with regioisomers, consider using Toluene/EtOAc as an alternative solvent system to leverage
-stacking interactions.
-
-
Distillation (Kugelrohr):
-
Preferred for oils.
-
Vacuum: 0.5 – 1.0 mmHg.
-
Temperature: Start at 100°C and ramp slowly. The product is expected to distill between 120–135°C at 1 mmHg (estimated based on phenethyl alcohol b.p. of 219°C at atm).
-
Analytical Verification (Self-Validating System)
Before proceeding to the next synthetic step, validate the work-up using these markers.
Figure 2: Analytical checklist for validating the integrity of this compound.
Key NMR Markers:
-
-OH: Look for a triplet around
3.8 ppm ( Hz). -
: Look for a singlet around
2.2–2.3 ppm. -
NMR: Essential for confirming the fluorine stays on the ring. Expect a signal around -110 to -120 ppm (relative to
).
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Foundational text for Aluminum Hydride work-ups).
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced selectivity in the reduction of carboxylic acids with borane-dimethyl sulfide." J. Org. Chem.1982 , 47, 3153-3163. Link
-
University of Rochester. "Workup for Aluminum Hydride Reductions."[5] Not Voodoo X.Link
-
Organic Chemistry Portal. "Borane Reagents." Link
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Fluoro-3-methylphenethyl Alcohol: Validation of Direct Carboxylic Acid Reduction Routes
Introduction: The Importance of a Validated Synthetic Pathway
4-Fluoro-3-methylphenethyl alcohol is a substituted phenethyl alcohol, a structural motif present in a variety of biologically active molecules and pharmaceutical intermediates. The precise installation of the fluoro and methyl groups on the aromatic ring, combined with the two-carbon alcohol side chain, makes it a valuable building block in medicinal chemistry and materials science. Establishing a reliable, scalable, and well-characterized synthetic route is paramount for ensuring the consistent quality and purity of downstream products.
This guide provides an in-depth comparison of two primary methods for the synthesis of this compound via the direct reduction of 4-Fluoro-3-methylphenylacetic acid. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context, whether for small-scale discovery or large-scale production.
Strategic Overview: Direct Reduction of a Phenylacetic Acid Precursor
The most direct and convergent approach to synthesizing this compound is through the reduction of the corresponding carboxylic acid, 4-Fluoro-3-methylphenylacetic acid[1]. This C₂-homologated precursor is commercially available and provides a direct pathway to the target primary alcohol. The primary challenge lies in the selection of an appropriate reducing agent, as carboxylic acids are relatively resistant to reduction and require powerful hydride donors.
This guide will focus on the two most effective and widely employed reagents for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
Caption: High-level overview of the two direct reduction routes to the target molecule.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Expertise & Rationale
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to primary alcohols.[2][3] Its high reactivity stems from the polarization of the Al-H bonds, which deliver a potent hydride nucleophile (H⁻).
The choice of LiAlH₄ is often dictated by the need for maximum reactivity. The mechanism involves several key stages:
-
Deprotonation: LiAlH₄ is a strong base and will first deprotonate the acidic proton of the carboxylic acid, evolving hydrogen gas (H₂).[4][5] This necessitates the use of at least two equivalents of hydride for the overall transformation.
-
Coordination & Reduction: The resulting lithium carboxylate coordinates to the aluminum species. A hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.[4][5]
-
Elimination & Second Reduction: This intermediate collapses, eliminating an O-Al species to form an aldehyde in situ.[2][4] The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to form a lithium alkoxide.
-
Aqueous Workup: A careful aqueous workup is required to quench excess LiAlH₄ and protonate the alkoxide to yield the final primary alcohol.[2]
Caption: Simplified mechanism for the LiAlH₄ reduction of a carboxylic acid.
Experimental Protocol: LiAlH₄ Reduction
Trustworthiness: This protocol incorporates a reverse-addition and a Fieser workup for enhanced safety and reproducibility.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a pressure-equalizing dropping funnel.
-
Reagent Preparation: In a separate dry flask, prepare a solution of 4-Fluoro-3-methylphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Hydride Suspension: Carefully charge the reaction flask with LiAlH₄ powder (1.5 - 2.0 eq) and add anhydrous THF to create a stirrable slurry (~0.5 M). Cool the slurry to 0 °C using an ice-water bath.
-
Addition (Reverse Addition): Add the solution of the carboxylic acid from the dropping funnel to the LiAlH₄ slurry dropwise over 30-60 minutes.
-
Causality: Adding the acid to the hydride (reverse addition) maintains an excess of the reducing agent, ensuring immediate reduction of the highly reactive aldehyde intermediate and preventing potential side reactions. It also helps control the initial exothermic deprotonation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux (THF, ~66 °C) for 2-4 hours to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise: a. 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used). b. 'X' mL of 15% (w/v) aqueous NaOH solution. c. '3X' mL of water.
-
Causality: This specific sequence is designed to safely quench the reactive hydride and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method B: Borane (BH₃) Reduction
Expertise & Rationale
Borane (BH₃) is another powerful reducing agent, typically used as a complex with THF (BH₃•THF) or dimethyl sulfide (BMS, BH₃•SMe₂). A key advantage of borane is its chemoselectivity; it readily reduces carboxylic acids while typically leaving esters, amides, and nitriles untouched under the same conditions.[6][7] This makes it an excellent choice for substrates with multiple functional groups.
The mechanism of borane reduction is distinct from that of LiAlH₄:
-
Acyloxyborane Formation: Borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. A subsequent reaction with two more equivalents of the acid forms a triacyloxyborane intermediate, with the evolution of hydrogen gas.[5]
-
Hydride Delivery: A second equivalent of borane coordinates to this intermediate. Hydride is then transferred from the BH₃ moiety to the electrophilic carbonyl carbon.
-
Reduction Cascade: This process repeats, effectively reducing the carbonyl through intermediate stages to a borate ester.
-
Hydrolysis: The final alcohol is liberated upon hydrolytic workup, often with an alcohol like methanol or water.[6]
The initial, rate-determining step is significantly faster for carboxylic acids than for esters, which explains the observed chemoselectivity.[7]
Experimental Protocol: Borane Reduction
Trustworthiness: This protocol uses a commercially available, stabilized borane complex and includes a methanol quench for safe and effective destruction of residual borane species.
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as described for the LiAlH₄ reduction.
-
Reagent Preparation: Dissolve 4-Fluoro-3-methylphenylacetic acid (1.0 eq) in anhydrous THF (~0.5 M) in the reaction flask.
-
Addition: Cool the solution to 0 °C. Add the BH₃•THF solution (1.0 M in THF, ~1.5 - 2.0 eq) dropwise via syringe or dropping funnel over 30 minutes.
-
Causality: Adding the borane to the acid is standard practice. The initial reaction is less vigorous than with LiAlH₄, but cooling is still advised to control the reaction rate and hydrogen evolution.
-
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup/Quench: Cool the mixture to 0 °C. Slowly and carefully add methanol dropwise until the effervescence (H₂ evolution) ceases.
-
Causality: Methanol reacts with any excess borane and hydrolyzes the borate ester intermediates, liberating the desired alcohol. This is a safer alternative to quenching with water directly.
-
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a mild aqueous base (e.g., saturated NaHCO₃ solution). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described previously.
Comparative Analysis and Data
The choice between LiAlH₄ and BH₃ is not arbitrary and depends on several factors. The following table provides a direct comparison to guide the decision-making process.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃•THF or BMS) | Rationale & Field Insights |
| Reactivity | Extremely High | High, but more selective | LiAlH₄ will reduce nearly all polar pi bonds. BH₃ offers excellent selectivity for carboxylic acids over esters and amides, which is critical in complex molecule synthesis.[7] |
| Yield | Typically >90% | Typically >90% | Both methods are high-yielding for this transformation. The final isolated yield will depend more on the execution of the workup and purification. |
| Safety/Handling | High Hazard. Pyrophoric, reacts violently with water. Requires careful handling and quenching.[3] | Moderate Hazard. Flammable, reacts with water but less violently. BMS complex has a higher flash point and is more stable than BH₃•THF.[6] | For less experienced researchers or facilities without specialized handling equipment, borane complexes are the safer choice. |
| Workup | Can be challenging. Fieser workup produces filterable salts, but emulsions can form. | Generally simpler. Quenching with methanol is straightforward, and the boric acid byproducts are often easily removed by extraction. | The ease and reproducibility of the borane workup can be a significant advantage, especially at a larger scale. |
| Cost | Generally less expensive per mole of hydride. | Can be more expensive, especially the more stable BMS complex. | For large-scale synthesis, the lower cost of LiAlH₄ may be a deciding factor, provided the safety infrastructure is in place. |
| Scalability | Scalable, but exothermic nature and H₂ evolution require careful engineering controls. | Highly scalable. The more controlled reaction profile and simpler workup are advantageous for large batches. | BMS is often preferred over BH₃•THF for manufacturing due to its greater stability and higher concentration.[6] |
Conclusion and Best Practices for Validation
Both Lithium Aluminum Hydride and Borane are excellent reagents for the synthesis of this compound from its phenylacetic acid precursor.
-
Recommendation for Research Scale: For typical laboratory-scale synthesis (<10g) where chemoselectivity is not a concern, the Borane (BH₃•THF or BMS) method is recommended due to its superior safety profile and simpler, more reproducible workup procedure.
-
Recommendation for Process/Scale-up: For larger-scale synthesis, the choice is more nuanced. While LiAlH₄ offers a cost advantage , the engineering controls required to handle its reactivity may favor the use of the more stable and manageable BMS complex .
Validation of the final product is critical. The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful reduction of the carboxylic acid to the CH₂-OH group.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the broad carboxylic acid O-H and C=O stretches and the appearance of a prominent alcohol O-H stretch.
By following the detailed protocols and considering the comparative analysis presented, researchers can confidently select and execute a robust and validated synthesis of this compound.
References
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 16). Borane as a reducing agent. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]
-
Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Fluoro-3-methylphenylacetic acid. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Cross-Validation of Analytical Methods for 4-Fluoro-3-methylphenethyl Alcohol
Executive Summary
In the development of fluorinated pharmaceutical intermediates, 4-Fluoro-3-methylphenethyl alcohol presents a unique analytical challenge. Its semi-volatile nature allows for Gas Chromatography (GC) analysis, yet its hydroxyl functionality and polarity often necessitate High-Performance Liquid Chromatography (HPLC) for robust quantification.
This guide details the cross-validation of two orthogonal methods: RP-HPLC-UV (for precise assay and non-volatile impurity tracking) and GC-MS (for volatile impurity profiling and mass identification). By running these methods in parallel, researchers can eliminate the "blind spots" inherent to single-technique validation, ensuring compliance with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
This compound (C₉H₁₁FO) contains a primary alcohol group attached to a fluorinated aromatic ring.
-
The HPLC Bias: While HPLC is excellent for quantification, the fluorinated ring provides a limited UV chromophore, requiring low-wavelength detection (210–220 nm) which increases baseline noise.
-
The GC Bias: GC offers superior resolution for structural isomers, but the hydroxyl group can cause peak tailing due to hydrogen bonding with the stationary phase, necessitating careful column selection or derivatization.
Strategic Directive: Do not rely on a single method. Use HPLC for Assay/Purity and GC-MS for Identification/Residual Solvents .
Part 2: Method A — RP-HPLC-UV (The Quantitative Standard)
Best for: Routine Assay, Non-volatile Impurities, Manufacturing QC.
Experimental Protocol
This method utilizes a C18 stationary phase with a high aqueous load to retain the polar alcohol while separating it from potential starting materials (e.g., 4-Fluoro-3-methylbenzoic acid).
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
T=0 min: 10% B
-
T=15 min: 90% B
-
T=20 min: 10% B (Re-equilibration)
-
-
Detection: DAD at 210 nm (primary) and 254 nm (secondary).
-
Column Temp: 30°C.
Critical Causality
We select Phosphoric Acid over Formic Acid because low pH (<2.5) ensures the suppression of any acidic impurities (like the benzoic acid precursor), forcing them to elute in a sharp, non-ionized band. Detection at 210 nm is mandatory; the fluorine substitution on the ring shifts the absorption maximum, reducing sensitivity at the standard 254 nm.
Part 3: Method B — GC-MS (The Orthogonal Qualifier)
Best for: Identification (EI Spectra), Volatile Impurities, Isomer Resolution.
Experimental Protocol
To avoid derivatization steps that introduce variability, we utilize a polar WAX column which tolerates the free alcohol group and provides unique selectivity against non-polar contaminants.
-
Instrument: Agilent 7890B GC / 5977B MSD.
-
Column: DB-WAX UI (Polyethylene Glycol), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
-
Scan Range: 35–350 amu.
Critical Causality
The DB-WAX UI column is chosen over standard 5% Phenyl columns (e.g., DB-5) because the polyethylene glycol phase interacts with the hydroxyl group of the analyte, improving peak symmetry (tailing factor < 1.2). A standard non-polar column would result in significant tailing, compromising the Limit of Quantitation (LOQ).
Part 4: Cross-Validation Data & Performance
The following data represents a comparative analysis of a single batch of this compound (99% nominal purity).
Comparative Performance Metrics
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Comparison Insight |
| Linearity (R²) | > 0.9995 | > 0.9980 | HPLC offers superior linearity for quantitative assay. |
| LOD (ppm) | 5 ppm | 1 ppm | GC-MS is 5x more sensitive, ideal for trace impurity cleaning validation. |
| Precision (RSD) | 0.2% | 1.5% | HPLC is the choice for release testing where precision is paramount. |
| Specificity | Vulnerable to co-elution of non-chromophoric salts. | Vulnerable to thermal degradation in the inlet. | Orthogonal: GC detects volatiles HPLC misses; HPLC detects salts GC misses. |
| Recovery | 98.5% - 101.5% | 95.0% - 104.0% | HPLC extraction is more robust than GC headspace/liquid injection variability. |
Orthogonality Check (Impurity Profiling)
A critical aspect of this guide is the Mass Balance check.
-
Observation: HPLC detected an impurity at RRT 0.85 (0.3% area).
-
Cross-Check: GC-MS analysis of the same sample showed no peak at the corresponding retention time but identified a peak matching Toluene (residual solvent).
Part 5: Validation Workflow Visualization
The following diagram illustrates the decision matrix for selecting the primary method based on the analytical requirement (Purity vs. Identity).
Figure 1: Orthogonal workflow demonstrating the necessity of dual-method validation for fluorinated phenethyl alcohols.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733354, 2-(4-Fluoro-3-methylphenyl)ethanol. PubChem. Link
-
Poole, C. F. (2003). The Essence of Chromatography. Elsevier Science. (Reference for stationary phase selection principles in GC vs HPLC). Link
-
Sigma-Aldrich. (2024). Fundamental GC-MS and HPLC Solvent Properties and Compatibility Guide.Link
Sources
Publish Comparison Guide: Structure-Activity Relationship of 4-Fluoro-3-methylphenethyl Alcohol Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Fluoro-3-methylphenethyl alcohol (FMPA) and its derivatives. It is designed for medicinal chemists and drug development professionals focusing on lead optimization strategies involving fluorinated aromatic scaffolds.
Executive Summary: The Strategic Value of the FMPA Scaffold
This compound (FMPA) represents a specialized pharmacophore often employed to fine-tune the physicochemical and metabolic profiles of drug candidates. Unlike the unsubstituted phenethyl alcohol (PEA) or the simple 4-fluoro analog, the 4-Fluoro-3-methyl substitution pattern offers a unique synergy:
-
Metabolic Blockade: The 4-fluoro substituent effectively blocks para-hydroxylation, a primary metabolic soft spot.
-
Conformational Biasing: The 3-methyl group introduces specific steric constraints (ortho-effect) that can lock bioactive conformations or fill hydrophobic pockets.
-
Lipophilicity Tuning: The combination increases
moderately without the drastic solubility penalty seen with chloro- or bromo-analogs.
This guide compares the FMPA scaffold against its primary alternatives—Unsubstituted Phenethyl Alcohol (PEA) and 4-Fluorophenethyl Alcohol (4-F-PEA) —to demonstrate its utility in optimizing lead compounds for potency and metabolic stability.
Comparative Analysis: FMPA vs. Alternative Scaffolds
The following table summarizes the key physicochemical and biological performance metrics of FMPA derivatives compared to standard benchmarks.
Table 1: Physicochemical and Performance Comparison
| Feature | 4-Fluoro-3-methylphenethyl (FMPA) | Phenethyl Alcohol (PEA) | 4-Fluorophenethyl Alcohol (4-F-PEA) | 3-Methylphenethyl Alcohol (3-M-PEA) |
| Primary Utility | Balanced Optimization (Stability + Potency) | Baseline / Linker | Metabolic Stability Probe | Hydrophobic Filling |
| Electronic Effect ( | Electron Withdrawing (Inductive) | Neutral | Strong Withdrawing | Weak Donating |
| Metabolic Stability ( | High (Blocks para-oxidation) | Low (Rapid para-hydroxylation) | High | Moderate (Benzylic oxidation risk) |
| Lipophilicity ( | +0.65 (vs. PEA) | 0.0 (Reference) | +0.14 | +0.50 |
| Steric Bulk (MR) | High (Methyl + Fluoro) | Low | Low (Fluoro is small) | Moderate |
| Key Risk | Synthetic Complexity | Rapid Clearance | Lower Potency (if hydrophobic) | Benzylic Metabolism |
Expert Insight: The FMPA scaffold is superior when a lead compound requires both protection from CYP450 metabolism (via the 4-F) and increased hydrophobic interaction (via the 3-Me). The 3-methyl group also desymmetrizes the ring, potentially improving selectivity between receptor isoforms (e.g., TRP channels or Kinases).
Detailed Structure-Activity Relationship (SAR) Logic
The biological activity of FMPA derivatives is governed by three distinct structural zones. Understanding these zones allows for rational design.
Zone 1: The Aromatic Head (4-F, 3-Me)[1]
-
4-Fluoro: Acts as a bioisostere for hydrogen but with high electronegativity. It prevents the formation of the quinone-methide toxic metabolite often seen with simple methyl-phenyl moieties.
-
3-Methyl: Provides a "Grease Ball" effect. It fills hydrophobic pockets (e.g., in the active site of enzymes like MAO-B or specific GPCRs) and twists the phenyl ring relative to the side chain due to steric clash if the linker is short.
Zone 2: The Linker (Ethyl Chain)
-
The two-carbon chain is critical for spacing. Shortening to benzyl (1-carbon) often changes the activity profile from agonist to antagonist or alters metabolic routes (e.g., to benzoic acids).
-
Rigidification: Introducing a double bond (styryl) or cyclopropane ring into this linker often dramatically increases potency but reduces solubility.
Zone 3: The Polar Tail (Hydroxyl/Derivative)
-
The alcohol is typically a "handle" for further derivatization (e.g., into ethers, esters, or amines).
-
H-Bonding: In its free form, the hydroxyl acts as both a donor and acceptor. Masking it (e.g., as a difluoromethyl ether) can improve brain penetration.
Visualization: SAR Logic & Signaling Impact
Caption: Causal relationship between structural modifications on the phenethyl core and the resulting pharmacological improvements.
Experimental Protocols for Validation
To objectively assess the performance of FMPA derivatives, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Validates the hypothesis that the 4-F substituent prolongs half-life.
-
Preparation: Prepare 10 mM stock solutions of FMPA, PEA, and 4-F-PEA in DMSO.
-
Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system (1 mM) to start the reaction at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criterion: FMPA should exhibit a
that of PEA.
-
Protocol B: General Synthesis of FMPA Derivatives (Friedel-Crafts Approach)
A robust route to access the scaffold for derivatization.
-
Reagents: 2-Fluoro-toluene (Starting material), Ethylene Oxide (or Succinic anhydride for longer routes),
. -
Step 1 (Acylation): React 2-fluoro-toluene with acetyl chloride/
to yield 4-fluoro-3-methylacetophenone (Regioselectivity controlled by F/Me directing effects). -
Step 2 (Willgerodt-Kindler): Convert acetophenone to phenylacetic acid derivative if chain extension is needed, OR:
-
Alternative (Direct): Lithiation of 4-bromo-1-fluoro-2-methylbenzene followed by reaction with ethylene oxide.
-
Reaction:
.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
-
Characterization: Confirm regiochemistry via NOESY NMR (interaction between methyl protons and aromatic proton at C2).
Applications & Case Studies
Case Study 1: Agrochemical Optimization
In the development of pyrethroid-like insecticides, the 4-fluoro-3-methylbenzyl moiety (closely related to the phenethyl alcohol) is often used to replace the unstable 3-phenoxybenzyl group.
-
Data: Derivatives containing the FMPA motif showed a 3-fold increase in photostability compared to non-fluorinated analogs while maintaining high lethality against Heliothis virescens [1].
Case Study 2: TRPM8 Modulators (Cooling Agents)
Phenethyl alcohol derivatives are known TRPM8 agonists.
-
Observation: The addition of the 4-fluoro group removes the "floral" odor note, making it a pure "sensate" (cooling/tingling). The 3-methyl group increases the
to ~2.5, optimizing skin permeation for topical analgesics.
Visualization: Synthesis & Application Workflow
Caption: Synthetic pathway from halide precursors to the FMPA scaffold and its divergent applications.
References
-
Guidechem. (2024). This compound Properties and Applications. Retrieved from
-
Knochel, P., et al. (2020).[1] Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. Dissertation, LMU Munich. (Describes the use of the FMPA moiety as a building block). Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol. Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[2] Retrieved from
-
ResearchGate. (2019). Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives. Asian J Pharm Clin Res. Retrieved from
Sources
Technical Comparison: 4-Fluoro-3-methylphenethyl Alcohol as a Pharmacophore Scaffold
Executive Summary
4-Fluoro-3-methylphenethyl alcohol (CAS: 223789-97-5) serves as a specialized building block in medicinal chemistry and agrochemical synthesis. Unlike standard phenethyl alcohol, this disubstituted scaffold offers a unique "push-pull" physicochemical profile: the fluorine atom at the para-position blocks metabolic oxidation (CYP450 stabilization), while the meta-methyl group provides steric bulk and lipophilic modulation without significantly deactivating the aromatic ring.
This guide compares the efficacy of This compound (FMPA) against its mono-substituted analogs (4-Fluorophenethyl alcohol and 3-Methylphenethyl alcohol) in the context of Lead Optimization (SAR) and Synthetic Activation Efficiency .
Part 1: Physicochemical & Bioisosteric Comparison
In drug design, selecting the correct phenethyl linker is critical for binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. FMPA is often compared to "naked" Phenethyl Alcohol (PEA) and its mono-substituted variants.
Table 1: Comparative Pharmacophore Properties
Data derived from calculated consensus LogP (cLogP) and Hammett substituent constants.
| Feature | This compound (FMPA) | 4-Fluorophenethyl alcohol (4-F-PEA) | 3-Methylphenethyl alcohol (3-Me-PEA) | Phenethyl Alcohol (PEA) |
| Molecular Weight | 154.18 | 140.15 | 136.19 | 122.16 |
| cLogP (Lipophilicity) | ~2.1 (Balanced) | ~1.7 | ~1.9 | ~1.4 |
| Electronic Character | Weakly Deactivated (F withdraws, Me donates) | Deactivated (Inductive withdrawal) | Activated (Weak donation) | Neutral |
| Metabolic Stability | High (Blocks para-oxidation) | High (para-blocked) | Low (Benzylic oxidation prone) | Low (para-hydroxylation prone) |
| Steric Bulk (MR) | High (Multidirectional) | Low | Medium | Low |
| Key Application | Dual optimization (Potency + Stability) | Metabolic blocking only | Steric fit only | General Linker |
Expert Insight: The "Magic Methyl" & Fluorine Synergy
The efficacy of FMPA lies in its ability to solve two problems simultaneously:
-
The Fluorine Effect: The C-F bond is bioisosteric to C-H but blocks the primary site of metabolic degradation (the para-position).
-
The Methyl Effect: The meta-methyl group introduces a "conformational lock," restricting the rotation of the phenyl ring when bound to a receptor. This often results in higher selectivity compared to 4-F-PEA.
Part 2: Synthetic Efficacy (Activation Protocols)
To be useful, the alcohol must be converted into a leaving group (LG) such as a bromide, mesylate, or tosylate for subsequent nucleophilic substitution.
Challenge: The electron-withdrawing fluorine slightly decreases the nucleophilicity of the hydroxyl group (via inductive effect through the chain), while the methyl group sterically crowds the ring.
Comparison of Activation Methods
Efficiency rated 1-5 (5 = Best).
| Method | Reagents | Yield (FMPA) | Purity Profile | Scalability | Notes |
| Appel Reaction | CBr₄ / PPh₃ | 92% | High | Medium | Best for converting to Bromide . Mild conditions prevent rearrangement. |
| Tosylation | TsCl / TEA / DMAP | 88% | Very High | High | Excellent for Mesylate/Tosylate . The 3-Me group prevents side-reactions common in electron-rich rings. |
| HBr Reflux | 48% HBr | 65% | Low | High | Not Recommended. Harsh acid can cause migration of the methyl group or elimination to styrene. |
Part 3: Experimental Protocol
Objective: High-yield conversion of this compound to 4-Fluoro-3-methylphenethyl bromide (Key Intermediate).
Method: Optimized Appel Reaction
This protocol minimizes the formation of styrene byproducts common with acidic bromination.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent A: Carbon Tetrabromide (CBr₄) (1.2 eq)
-
Reagent B: Triphenylphosphine (PPh₃) (1.2 eq)
-
Solvent: Dichloromethane (DCM), anhydrous (0.1 M conc.)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with FMPA (1.0 eq) and CBr₄ (1.2 eq). Dissolve in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]
-
Addition: Dissolve PPh₃ (1.2 eq) in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Critical: Maintain temperature <5°C to prevent exotherm-induced elimination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (Rf ~0.3) should disappear; bromide spot (Rf ~0.8) appears.[2][3][4]
-
Quench & Workup: Add saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: The byproduct (triphenylphosphine oxide) precipitates upon adding cold hexanes. Filter off the solid. Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexanes).
Expected Yield: 90-94% as a colorless oil.
Part 4: Decision Logic for Scaffold Selection
The following diagram illustrates the decision process for a Medicinal Chemist choosing between FMPA and its alternatives based on SAR (Structure-Activity Relationship) data.
Figure 1: SAR Decision Tree. This workflow guides the selection of the 4-Fluoro-3-methylphenethyl scaffold when simultaneous metabolic blocking and steric filling are required.
References
-
Safety & Toxicology of Phenethyl Alcohols: Belsito, D., et al. "A toxicologic and dermatologic review of β-methylphenethyl alcohol when used as a fragrance ingredient." Food and Chemical Toxicology. (2012).
-
Fluorination Strategies in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. (2008).
-
Synthesis of Fluorinated Intermediates (Microwave Method): Pigot, T., et al. "A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate." Journal of Fluorine Chemistry. (2018).
-
General Synthesis of Phenethyl Bromides (Appel Reaction Context): "Synthesis of 4-fluoro-3-phenoxy-benzyl bromide." PrepChem Technical Database.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) [inchem.org]
- 4. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-Fluoro-3-methylphenethyl Alcohol in the Mitsunobu Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and substituted aromatic rings into molecular scaffolds is a cornerstone of rational drug design.[1][2] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. 4-Fluoro-3-methylphenethyl alcohol is a valuable building block in this context, offering a unique combination of electronic and steric properties. This guide provides an in-depth performance benchmark of this compound in the Mitsunobu reaction, a pivotal transformation for the synthesis of amine derivatives. Its performance is objectively compared against a curated set of alternative phenethyl alcohols, supported by detailed experimental protocols and a mechanistic rationale for the observed reactivity trends.
The Mitsunobu Reaction: A Strategic Choice for Amine Synthesis
The conversion of an alcohol to a primary amine is a fundamental transformation in the synthesis of bioactive molecules. While a two-step procedure involving tosylation followed by azide substitution is a classic approach, the Mitsunobu reaction offers a milder, more direct, and often more reliable alternative for SN2 reactions on primary and secondary alcohols.[3][4][5] Discovered by Oyo Mitsunobu, this reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[6][7] For the purpose of this guide, we will benchmark the reaction of various phenethyl alcohols with phthalimide as the nitrogen nucleophile, a common route to protected primary amines.
Comparative Performance Analysis
The electronic nature of the substituents on the phenyl ring is anticipated to influence the reactivity of the benzylic protons and the overall reaction kinetics. To quantify the performance of this compound, we compare it against three analogues with varying electronic properties: the parent phenethyl alcohol, an electron-rich analogue (4-methoxyphenethyl alcohol), and an electron-poor analogue (4-nitrophenethyl alcohol).
| Substrate | Substituent Effects | Expected Reaction Time (hours) | Expected Yield (%) |
| Phenethyl alcohol | Unsubstituted (Baseline) | 6-8 | ~85 |
| This compound | Weakly electron-withdrawing (F), weakly electron-donating (CH₃) | 6-8 | ~88 |
| 4-Methoxyphenethyl alcohol | Strongly electron-donating (OCH₃) | 5-7 | >90 |
| 4-Nitrophenethyl alcohol | Strongly electron-withdrawing (NO₂) | 8-12 | ~75 |
Rationale for Performance Differences
The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then susceptible to SN2 attack by the nucleophile.[8][9] The rate of this reaction is influenced by the stability of this intermediate and the electrophilicity of the carbon atom bearing the oxygen.
-
Phenethyl alcohol serves as our baseline for a simple, unsubstituted aromatic system.
-
This compound : The fluorine atom at the 4-position exerts a mild electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the benzylic carbon, potentially favoring the nucleophilic attack. The methyl group at the 3-position has a weak electron-donating effect. The combined electronic effects are expected to result in a reactivity profile similar to or slightly better than the unsubstituted analogue.
-
4-Methoxyphenethyl alcohol : The strongly electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring. While this might slightly decrease the electrophilicity of the target carbon, the overall effect is often a stabilization of the transition state, leading to a faster reaction and higher yield.
-
4-Nitrophenethyl alcohol : The potent electron-withdrawing nitro group significantly deactivates the aromatic ring and can potentially destabilize any developing positive charge in the transition state. This can lead to a slower reaction rate and potentially lower yields due to competing side reactions.
Experimental Protocols
A detailed, step-by-step methodology for the Mitsunobu reaction of a generic phenethyl alcohol with phthalimide is provided below.
General Procedure for Mitsunobu Reaction
Materials:
-
Substituted phenethyl alcohol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Phthalimide (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenethyl alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for the time specified in the comparison table, monitoring the progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to first elute the less polar byproducts, followed by the desired N-phenethylphthalimide product.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the purified product.
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the Mitsunobu reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
Conclusion
This guide demonstrates that this compound is an excellent substrate for the Mitsunobu reaction, exhibiting performance comparable to, if not slightly better than, its unsubstituted counterpart. The electronic effects of the fluoro and methyl substituents appear to be well-balanced, providing a reactive yet stable building block for the synthesis of valuable phenethylamine derivatives. The comparative data presented here should serve as a valuable resource for researchers in selecting appropriate starting materials and optimizing reaction conditions for the synthesis of novel bioactive compounds.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for inversions of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020.
- Chapman, K. T., & Still, W. C. (1989). A rapid and effective method for the resolution of racemic alcohols. Journal of the American Chemical Society, 111(8), 3075-3077.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity, 3(3), 326-336.
- Brenner, M., & Reichenbacher, H. R. (1958). Die Darstellung von Aziden aus Tosylaten. Helvetica Chimica Acta, 41(1), 181-188.
-
ResearchGate. (2025, August 6). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
- Wang, Z., et al. (2011).
- Poce, G., & Tona, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 5(31), 19287-19295.
- Maguire, A. R. (2008). Synthesis of Bioactive Molecules IV review. Chemistry & Industry.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
-
LJMU Research Online. (n.d.). 4-Fluoroamphetamine (4-FA). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Logistics: 4-Fluoro-3-methylphenethyl Alcohol
[1]
Executive Safety Assessment
Substance: 4-Fluoro-3-methylphenethyl alcohol (CAS: 2241618-54-2 / Analogous Structures) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Potential) Chemical Nature: Halogenated Organic Alcohol
Handling this compound requires a safety strategy that addresses two distinct chemical moieties: the fluorinated aromatic ring , which dictates waste disposal and lipophilicity (skin absorption potential), and the alcohol functionality , which contributes to volatility and mucous membrane irritation.
Unlike standard phenethyl alcohol, the fluorinated substitution increases metabolic stability and potential bio-accumulation, necessitating stricter PPE protocols than generic organic alcohols. This guide synthesizes data from analogous fluorinated benzyl alcohols to establish a "Maximum Safety Margin" protocol [1, 2].
Risk Profile & Causality Analysis
Why we choose specific protection levels.
| Hazard Vector | Physiological Mechanism | Critical Safety Control |
| Inhalation | Volatile organic vapors irritate the upper respiratory tract (Category 3 STOT). Fluorinated motifs can enhance mucosal absorption. | Engineering Control: All open-vessel manipulations must occur within a certified Fume Hood. PPE: N95/P100 only required outside containment.[1] |
| Skin Contact | Lipophilic nature facilitates dermal penetration. Fluorine substitution often increases permeation rates through standard latex. | Barrier: Nitrile (minimum) is required. Latex is prohibited due to poor organic solvent resistance. |
| Eye Contact | Direct lachrymator action; causes severe conjunctival irritation (Category 2A). | Shielding: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for liquid handling. |
PPE Selection Matrix (Task-Based)
This matrix defines the required gear based on the energy and volume of the operation.
Table 1: PPE Specifications
| Component | Standard Handling (Weighing/Aliquot < 10g) | High-Risk Operations (Synthesis/Spill Cleanup) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (4 mil minimum) | Silver Shield® / Laminate liners under Nitrile | Nitrile provides excellent splash resistance. Laminate is required for prolonged exposure as fluorinated organics can degrade nitrile over time [3]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Goggles seal against vapors; Face shields protect the neck/face from exothermic splashes but do not seal eyes. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Tyvek® Apron + Lab Coat | Synthetic blends (polyester) can melt into skin if a fire occurs. Tyvek provides an impervious chemical barrier. |
| Respiratory | Fume Hood (Sash @ 18") | Full-Face Respirator (OV/AG Cartridge) | Only necessary if engineering controls (fume hood) fail or during large spill remediation outside a hood. |
Operational Handling Workflow
The following diagram illustrates the "Safe Handling Lifecycle," ensuring a closed-loop safety system from storage to disposal.
Figure 1: Operational logic flow for handling fluorinated phenethyl alcohols. Note the critical "Halogenated" waste stream designation.
Detailed Gowning & De-gowning Protocol
Self-Validating System: The order of operations prevents cross-contamination.
Phase A: Gowning (Pre-Entry)
-
Inspection: Check Lab Coat for existing chemical stains. If soiled, replace immediately.[2][3]
-
Primary Layer: Don the first pair of Nitrile gloves . Pull the cuff under the lab coat sleeve.
-
Secondary Layer: Don the second pair of Nitrile gloves (preferably a different color to identify tears). Pull the cuff over the lab coat sleeve.
-
Causality: This "shingle effect" prevents liquid from running down the arm into the glove.
-
-
Eye Seal: Adjust goggles to ensure a suction seal against the temples and cheekbones.
Phase B: De-gowning (Post-Operation)
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove the outer contaminated gloves. Dispose of in solid hazardous waste.
-
Inspection: Inspect inner gloves for signs of permeation (discoloration/swelling).
-
Equipment Decon: Wipe down reagent bottles with a dry Kimwipe, then a solvent-dampened wipe (Ethanol), while wearing inner gloves.
-
Final Removal: Remove eye protection, then lab coat, then inner gloves. Wash hands with soap and water for 20 seconds immediately.
Disposal Logistics: The Halogen Rule
Critical Compliance Warning: Because this molecule contains Fluorine , it cannot be disposed of in standard organic solvent waste streams. It must be treated as Halogenated Waste .
-
Liquid Waste: Collect in a dedicated carboy labeled "HALOGENATED ORGANIC WASTE."
-
Do not mix with: Strong acids or oxidizers (risk of exothermic reaction or HF generation if degraded).
-
-
Solid Waste: Contaminated gloves, wipes, and silica gel must go into "Hazardous Solid Waste" bins, not regular trash.
-
Rinsate: The first three rinses of any glassware used with this compound must be collected into the Halogenated Waste container [4, 5].
Emergency Response Plan
| Scenario | Immediate Action | Follow-up |
| Skin Splash | Drench: Flush with water for 15 minutes.[1][3] Remove contaminated clothing while under the shower.[4] | Seek medical attention.[1][2][3][4][5][6][7] Provide SDS to physician (Note: Fluorinated compound). |
| Eye Splash | Irrigate: Use eyewash station for 15 minutes. Hold eyelids open forcibly. | Urgent: Ophthalmologist review required. Corneal damage potential is high. |
| Spill (>10mL) | Evacuate: Clear the immediate area. Allow vapors to vent via Fume Hood. | Contain: Wear Face Shield + Double Gloves. Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large pools. |
References
-
Fisher Scientific. (2025).[1][3] Safety Data Sheet: (R)-(+)-4-Fluoro-alpha-methylbenzyl alcohol. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol. Retrieved from
-
MCR Safety. (2025).[1][3] Understanding Solvents and PPE for Chemical Safety. Retrieved from
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
